molecular formula C6H5BClFO2 B066958 4-Chloro-2-fluorobenzeneboronic acid CAS No. 160591-91-3

4-Chloro-2-fluorobenzeneboronic acid

Cat. No.: B066958
CAS No.: 160591-91-3
M. Wt: 174.37 g/mol
InChI Key: YBNDRTRLXPEWKQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H5BClFO2 and its molecular weight is 174.37 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-fluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNDRTRLXPEWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400646
Record name 4-Chloro-2-fluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160591-91-3
Record name 4-Chloro-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-fluorophenyl)boranediol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and effective laboratory-scale synthesis protocol for 4-chloro-2-fluorobenzeneboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary method detailed is the lithiation-boration of 1-bromo-4-chloro-2-fluorobenzene.

Core Synthesis Protocol: Lithiation-Boration

The most frequently cited method for the synthesis of this compound involves the halogen-metal exchange of 1-bromo-4-chloro-2-fluorobenzene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent acidic workup. This method offers a high yield and a straightforward procedure.

Experimental Protocol

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chloroform

  • Hexane

Procedure: [1]

  • Reaction Setup: A 2 L round-bottom flask is charged with 1-bromo-4-chloro-2-fluorobenzene (50 g, 238.7 mmol) and anhydrous tetrahydrofuran (900 ml). The mixture is stirred and cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M solution in hexane, 100 ml, 250 mmol) is added dropwise to the cooled solution while maintaining the temperature at -78°C. The resulting mixture is stirred for 1 hour at this temperature.

  • Borylation: Trimethyl borate (31.9 ml, 286 mmol) is then added slowly to the reaction mixture, ensuring the temperature remains at -78°C. The reaction is allowed to proceed for an additional 30 minutes.

  • Quenching and Workup: After 30 minutes, the reaction is quenched by the addition of 1N aqueous hydrochloric acid (600 ml). The mixture is then allowed to gradually warm to room temperature with continuous stirring.

  • Extraction and Drying: The organic layer is separated. The aqueous layer is not further extracted. The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Purification: The solvent is removed from the organic layer by distillation under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of chloroform and hexane to yield this compound.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Volume (ml)Yield (%)
1-Bromo-4-chloro-2-fluorobenzene209.4550238.7--
n-Butyllithium64.06-250100 (2.5 M)-
Trimethyl borate103.91-28631.9-
This compound174.3733.7193.3-81

Alternative Synthetic Strategies

While the lithiation-boration route is well-established, other methods for the synthesis of arylboronic acids exist and may be applicable. These include:

  • Grignard Reagent Formation: An alternative to lithiation is the formation of a Grignard reagent from the corresponding aryl halide, which is then reacted with a borate ester. This method is also a classic approach for C-B bond formation.

  • Palladium-Catalyzed Borylation: Modern cross-coupling reactions offer another avenue. Palladium-catalyzed borylation of aryl halides or triflates with a boron source like bis(pinacolato)diboron (B₂pin₂) is a powerful technique.[2][3][4] This method can offer advantages in terms of functional group tolerance and milder reaction conditions. For instance, a combination of a palladium catalyst like Pd(dba)₂ and a suitable ligand such as SPhos can effectively catalyze the C-Cl borylation of fluorinated aryl chlorides.[2][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis protocol described.

SynthesisWorkflow A 1-Bromo-4-chloro- 2-fluorobenzene in THF B Lithiation (-78°C) A->B n-BuLi C Lithiated Intermediate B->C D Borylation (-78°C) C->D Trimethyl borate E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F G This compound (Crude) F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and rationale behind the synthesis steps.

LogicalFlow Start Starting Material: 1-Bromo-4-chloro-2-fluorobenzene HalogenMetal Halogen-Metal Exchange (Br for Li) Start->HalogenMetal n-BuLi NucleophilicCarbon Generation of a Nucleophilic Aryl Anion HalogenMetal->NucleophilicCarbon CBBond Carbon-Boron Bond Formation NucleophilicCarbon->CBBond ElectrophilicBoron Electrophilic Boron Source: Trimethyl Borate ElectrophilicBoron->CBBond Hydrolysis Hydrolysis of Boronate Ester CBBond->Hydrolysis Acidic Workup FinalProduct Formation of Boronic Acid Hydrolysis->FinalProduct

Caption: Logical flow of the lithiation-boration synthesis.

References

Physicochemical properties of 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-fluorobenzeneboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering concise data, experimental methodologies, and relevant structural information.

Core Physicochemical Properties

This compound is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Its utility is underscored by the presence of both chloro and fluoro substituents, which can modulate the electronic properties and metabolic stability of target molecules in drug discovery programs.

Data Presentation

The known quantitative physicochemical data for this compound are summarized in the table below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may influence properties such as purity and melting point. Some commercial sources indicate a purity range that can exceed 100% by certain analytical methods (e.g., titration), which is often attributable to the presence of these anhydrides.

PropertyValueSource(s)
Molecular Formula C₆H₅BClFO₂[1]
Molecular Weight 174.37 g/mol [1][2]
Melting Point 246-250 °C[2]
Boiling Point 289.2 °C at 760 mmHg[2]
Density 1.41 g/cm³[2]
Solubility in Water Insoluble[2]
pKa No experimental data available. See discussion below.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of research compounds. The following sections describe methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

While qualitatively described as insoluble in water, quantitative assessment across various media is critical for applications in drug development.[2]

Methodology: Equilibrium Solubility (Shake-Flask Method)

  • Preparation of Media: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, methanol, THF).

  • Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each medium. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological interactions.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable co-solvent system (e.g., water/methanol or water/acetonitrile) if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). For boronic acids, this corresponds to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species.

Synthesis Workflow

This compound is typically synthesized via a lithium-halogen exchange reaction followed by borylation. The following diagram illustrates a common synthetic route.

Synthesis_Workflow cluster_reactants1 cluster_reactants2 cluster_reactants3 A 1-Bromo-4-chloro-2-fluorobenzene C Lithiated Intermediate A->C Lithium-Halogen Exchange B n-Butyllithium (n-BuLi) -78 °C, THF E Boronate Ester Intermediate C->E Borylation D Trimethyl borate B(OMe)₃ G This compound E->G Acidic Workup F Aqueous HCl (Hydrolysis)

Caption: Synthetic pathway for this compound.

This guide provides foundational data and methodologies essential for the effective use and characterization of this compound in a research and development setting. While some experimental values are not publicly documented, the provided protocols offer a clear path for their determination.

References

An In-depth Technical Guide to 4-Chloro-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 160591-91-3

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzeneboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development and agrochemical research.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BClFO₂[1]
Molecular Weight 174.37 g/mol [1]
Melting Point 246-250 °C[1]
Boiling Point 289.2 °C at 760 mmHg
Density 1.41 g/cm³
Solubility Insoluble in water.[1]
Appearance White to light yellow powder/crystal[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While specific peak data can be accessed through various chemical databases, a summary of expected spectral characteristics is provided below.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the presence of the chloro, fluoro, and boronic acid substituents. The number of signals, their multiplicity (e.g., doublet, triplet, doublet of doublets), and integration will be consistent with a trisubstituted benzene ring. A representative ¹H NMR spectrum can be found on ChemicalBook.[2]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached functional groups. The carbon atom attached to the boron will have a characteristic chemical shift, and the carbon-fluorine coupling will be observable for the carbon bonded to the fluorine atom. A reference spectrum for the similar compound 4-chloro-2-fluorobenzoic acid is available on SpectraBase, which can provide an indication of the expected chemical shifts.[3]

2.3. FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption peaks are expected for the O-H stretching of the boronic acid group (broad band), B-O stretching, C-F stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. A summary of expected FT-IR absorption ranges for relevant functional groups is provided in Table 2. An experimental FT-IR spectrum for 4-Fluorobenzeneboronic acid can be found on ChemicalBook, which can serve as a useful comparison.[4]

Table 2: General FT-IR Absorption Ranges for Key Functional Groups

Functional GroupVibrationWavenumber (cm⁻¹)
Boronic Acid (O-H)Stretching3500-3200 (broad)
Boronic Acid (B-O)Stretching1380-1310
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
C-FStretching1250-1000
C-ClStretching850-550

Synthesis and Purification

3.1. Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with n-butyllithium followed by quenching with a borate ester.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • 1-Bromo-4-chloro-2-fluorobenzene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexane

    • Trimethyl borate

    • 1N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate

    • Chloroform

    • Hexane

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromo-4-chloro-2-fluorobenzene and anhydrous THF.

    • Cool the mixture to -78 °C.

    • Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add trimethyl borate and continue stirring for an additional 30 minutes at -78 °C.

    • Quench the reaction by adding 1N HCl solution and allow the mixture to warm to room temperature.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product is then purified by recrystallization.

Synthesis_Workflow reagents 1-Bromo-4-chloro-2-fluorobenzene Anhydrous THF reaction_step1 Cool to -78 °C Add n-BuLi Stir for 1h reagents->reaction_step1 intermediate1 Lithiation reaction_step1->intermediate1 reaction_step2 Add Trimethyl borate Stir for 30 min intermediate1->reaction_step2 intermediate2 Borate Ester Formation reaction_step2->intermediate2 reaction_step3 Quench with 1N HCl Warm to RT intermediate2->reaction_step3 workup Separate organic layer Dry with MgSO4 Concentrate reaction_step3->workup purification Recrystallization (Chloroform/Hexane) workup->purification product This compound purification->product

Synthesis workflow for this compound.

3.2. Purification Protocol

The primary method for purifying this compound is recrystallization.[5]

Experimental Protocol: Recrystallization [5]

  • Solvent System: A mixture of chloroform and hexane is a suitable solvent system for recrystallization.[5] Other solvent systems can be explored based on the solubility profile of the compound and its impurities. The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For two-solvent recrystallization, the crude product is dissolved in a minimal amount of a "good" solvent at an elevated temperature, followed by the slow addition of a "poor" solvent until turbidity is observed. Slow cooling then induces crystallization.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions.

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with a halide or triflate. This compound serves as the organoboron component, enabling the introduction of the 4-chloro-2-fluorophenyl moiety into a wide range of organic molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling [6]

  • Materials:

    • Aryl halide or triflate

    • This compound

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

    • Ligand (e.g., phosphine-based ligands like SPhos, XPhos)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Coupled Product (Ar-Ar') start Aryl Halide (Ar-X) + This compound (Ar'-B(OH)₂)

Generalized mechanism of the Suzuki-Miyaura coupling reaction.

4.2. Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The 4-chloro-2-fluorophenyl motif is present in a number of biologically active molecules. For instance, this boronic acid is a useful intermediate in the preparation of certain herbicidal compounds, such as 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids.[7] In drug discovery, the introduction of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an important tool for researchers in the pharmaceutical and agrochemical industries. This guide provides essential technical information to facilitate its effective use in research and development.

References

An In-depth Technical Guide to the Safety of 4-Chloro-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for 4-Chloro-2-fluorobenzeneboronic acid, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, presented in a clear and accessible format.

Section 1: Chemical Identification and Physical Properties

This compound is a white solid organic compound.[2] Key identifying and physical data are summarized in the table below.

PropertyValueSource
CAS Number 160591-91-3
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Melting Point 233.5 - 235.5 °C / 452.3 - 455.9 °F[2]
Boiling Point 289.2 °C / 552.6 °F @ 760 mmHg[2][3]
Flash Point 128.7 °C / 263.7 °F (Predicted)[2][3]
Density 1.41 g/cm³[3]
Solubility Insoluble in water[1]

Note: Some physical properties, such as the flash point, are based on predicted data.[2]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] The primary hazards are related to skin, eye, and respiratory irritation, as well as potential harm if swallowed.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[2]

The corresponding GHS pictograms and signal word are as follows:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning[2][4]

The logical flow for GHS hazard identification is illustrated in the diagram below.

GHS_Hazard_Identification substance This compound classification GHS Classification substance->classification pictogram GHS07 (Exclamation Mark) classification->pictogram signal_word Warning classification->signal_word hazard_statements Hazard Statements classification->hazard_statements h302 H302: Harmful if swallowed hazard_statements->h302 h315 H315: Causes skin irritation hazard_statements->h315 h319 H319: Causes serious eye irritation hazard_statements->h319 h335 H335: May cause respiratory irritation hazard_statements->h335

GHS Hazard Identification Flowchart

Section 3: Precautionary Measures and Safe Handling

Adherence to proper handling and storage protocols is crucial to minimize risk. The following precautionary statements outline the necessary measures.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
P264Wash face, hands and any exposed skin thoroughly after handling.[2][4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][5]
P405Store locked up.[6][7][8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4][7]

Handling Recommendations:

  • Ensure adequate ventilation.[2]

  • Avoid formation of dust.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid ingestion and inhalation.[2]

Storage Recommendations:

  • Keep container tightly closed in a dry and well-ventilated place.[1][2]

  • For optimal product quality, refrigeration is recommended.[2]

  • Store away from strong oxidizing agents.[1][2]

Section 4: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Get medical attention.[2][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]
Inhalation Remove to fresh air.[2][7] If not breathing, give artificial respiration.[2][7] Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[4][7]

The workflow for responding to an exposure incident is outlined in the diagram below.

Emergency_Response_Workflow cluster_routes Exposure Route cluster_actions First-Aid Actions exposure Exposure Incident eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse with water for 15 mins Remove contact lenses eye->rinse_eyes wash_skin Wash with plenty of water for 15 mins skin->wash_skin fresh_air Move to fresh air Artificial respiration if needed inhalation->fresh_air rinse_mouth Rinse mouth Drink water ingestion->rinse_mouth medical_attention Seek Medical Attention ingestion->medical_attention if feeling unwell rinse_eyes->medical_attention wash_skin->medical_attention if irritation persists fresh_air->medical_attention if symptoms occur

Emergency Response Workflow

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[9]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF) may be produced.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation, wear personal protective equipment, and avoid dust formation.[2]

  • Environmental Precautions: Prevent the product from entering drains.[4]

  • Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[2]

Section 6: Stability and Reactivity

  • Reactivity: The product is not known to be reactive under normal conditions.[2]

  • Chemical Stability: It is stable under normal conditions.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[2]

  • Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[2]

  • Hazardous Decomposition Products: Under normal processing, hazardous reactions are not expected.[2]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[2]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Technical Guide to 4-Chloro-2-fluorobenzeneboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the procurement, applications, and synthetic protocols involving 4-Chloro-2-fluorobenzeneboronic acid, a key building block in modern medicinal and agricultural chemistry.

Introduction

This compound (CAS No. 160591-91-3) is a synthetically versatile organoboron compound. Its unique substitution pattern—a chlorine atom and a fluorine atom ortho to the boronic acid moiety—imparts specific reactivity and conformational properties that are highly sought after in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and detailed experimental protocols relevant to researchers in organic synthesis and drug discovery.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent commercial suppliers. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity information.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals≥95%, 97%1g, 10g
Oakwood Chemical97%250mg, 1g, 5g, 25g
TCI America>97.0%Contact for details
Sigma-Aldrich-Contact for details
Win-Win Chemical98%Contact for details
SynQuest Laboratories97%Contact for details
ChemicalBook98%, 99%1kg, 25kg

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Key Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. For instance, this compound is a key intermediate in the synthesis of certain herbicides.[1]

The fluorine and chlorine substituents on the phenyl ring allow for fine-tuning of the electronic and steric properties of the target molecules. They can also serve as handles for further synthetic transformations.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water, 10:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualized Workflows and Pathways

Procurement and Application Workflow

The following diagram illustrates a typical workflow for a researcher from procuring this compound to its application in a Suzuki-Miyaura coupling reaction.

G cluster_procurement Procurement cluster_synthesis Synthesis cluster_analysis Analysis Identify Suppliers Identify Suppliers Request Quotes & CoA Request Quotes & CoA Identify Suppliers->Request Quotes & CoA Select Supplier Select Supplier Request Quotes & CoA->Select Supplier Place Order Place Order Select Supplier->Place Order Receive & QC Receive & QC Place Order->Receive & QC Reaction Setup Reaction Setup Receive & QC->Reaction Setup Suzuki Coupling Suzuki Coupling Reaction Setup->Suzuki Coupling Workup & Purification Workup & Purification Suzuki Coupling->Workup & Purification Characterization Characterization Workup & Purification->Characterization Biological Assay Biological Assay Characterization->Biological Assay

Caption: Procurement and synthesis workflow.

Illustrative Signaling Pathway Inhibition

While this compound is a building block, the molecules synthesized from it can have significant biological activity. Boronic acids are known to be effective inhibitors of certain enzymes, such as serine proteases and β-lactamases. The following diagram illustrates a general mechanism of how a boronic acid-containing drug, potentially synthesized using a similar building block, can inhibit a bacterial β-lactamase, thereby restoring the efficacy of β-lactam antibiotics.

G cluster_bacterium Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic Beta-Lactamase β-Lactamase Enzyme Beta-Lactam_Antibiotic->Beta-Lactamase hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis Beta-Lactam_Antibiotic->Cell_Wall_Synthesis inhibits Inactivated_Antibiotic Inactivated Antibiotic Beta-Lactamase->Inactivated_Antibiotic Inhibited_Enzyme Inhibited Enzyme Beta-Lactamase->Inhibited_Enzyme Boronic_Acid_Inhibitor Boronic Acid Inhibitor Boronic_Acid_Inhibitor->Beta-Lactamase inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis leads to

Caption: Inhibition of β-Lactamase by a boronic acid derivative.

References

Reactivity Profile of 4-Chloro-2-fluorobenzeneboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorobenzeneboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing chloro and fluoro groups, imparts a distinct reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this compound, with a primary focus on its application in Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of other relevant transformations are presented to serve as a valuable resource for researchers in the field.

Introduction

Substituted biaryl scaffolds are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of these C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.

This compound has emerged as a key building block in this context. The presence of the ortho-fluoro and para-chloro substituents on the phenyl ring influences the electronic properties and steric environment of the boronic acid moiety, which in turn affects its reactivity and selectivity in cross-coupling reactions. This guide aims to provide a detailed examination of the reactivity of this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 246-250 °C
Solubility Insoluble in water. Soluble in many organic solvents.

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectrum: A representative ¹H NMR spectrum of this compound is available in public databases.[1]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds.[5][6][7] For this compound, a single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The general transformation is depicted below:

Suzuki_Miyaura_General cluster_conditions Reaction Conditions 4-Chloro-2-fluorobenzeneboronic_acid This compound Biaryl_Product Substituted Biaryl 4-Chloro-2-fluorobenzeneboronic_acid->Biaryl_Product Ar-X Aryl/Heteroaryl Halide (X = I, Br, Cl, OTf) Ar-X->Biaryl_Product Catalyst Pd Catalyst, Base

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Reaction Parameters and Quantitative Data

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and reported yields for the coupling of fluorinated arylboronic acids with various aryl halides. While specific data for this compound is limited in readily accessible literature, the data for analogous compounds provides valuable guidance.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Bromo-3,4-difluorobenzenePd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O105~78
Substituted Aryl BromidesPd(OAc)₂SPhosK₃PO₄THF/Toluene/H₂ORefluxHigh
Heteroaryl BromidesPd(dppf)Cl₂-Na₂CO₃DME/H₂ORefluxGood

Table 2: Suzuki-Miyaura Coupling with Aryl Iodides

Aryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenyl IodidePd(PPh₃)₄-CsF/Ag₂O-->90
TetrafluoroiodobenzenePd₂(dba)₃SPhosNa₂CO₃THF/Toluene/H₂ORefluxHigh
Heteroaryl IodidesPd(dppf)Cl₂-Na₂CO₃DME/H₂ORefluxGood
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.[5][8]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask. Purge the mixture with an inert gas for 10-15 minutes. Add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki_Workflow A 1. Add Reactants and Base to Flask B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify Product I->J

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Other Reactivity Profiles

While predominantly used in Suzuki-Miyaura couplings, the boronic acid functionality of this compound allows it to participate in other important transformations.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids and amines or alcohols, respectively.[9][10][11][12] This reaction offers a valuable alternative to palladium-catalyzed methods.

Chan_Lam_General cluster_conditions Reaction Conditions Boronic_Acid This compound Product Aryl Amine or Aryl Ether Boronic_Acid->Product Nucleophile Amine (R₂NH) or Alcohol (ROH) Nucleophile->Product Catalyst Cu Catalyst, Oxidant

Figure 3: General scheme of the Chan-Lam coupling reaction.
Buchwald-Hartwig Amination Context

While this compound itself is not a direct substrate for Buchwald-Hartwig amination, its derivatives, such as the corresponding aryl halides, are key coupling partners in this palladium-catalyzed C-N bond-forming reaction.[3][13] The Suzuki-Miyaura product of this compound could subsequently be functionalized via a Buchwald-Hartwig amination if it contains a suitable leaving group.

Applications in Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[14] Its utility lies in its ability to introduce the 4-chloro-2-fluorophenyl moiety into a target structure, which can significantly influence the biological activity and pharmacokinetic properties of the final compound.

Conclusion

This compound is a versatile and reactive intermediate with a well-defined reactivity profile dominated by its participation in Suzuki-Miyaura cross-coupling reactions. The electronic effects of the chloro and fluoro substituents play a crucial role in its reactivity. This guide has provided a comprehensive overview of its properties, reactivity, and applications, including quantitative data and detailed experimental protocols, to aid researchers in its effective utilization in organic synthesis. Further exploration of its reactivity in other cross-coupling reactions, such as the Chan-Lam coupling, may unveil new synthetic opportunities.

References

Solubility Profile of 4-Chloro-2-fluorobenzeneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-2-fluorobenzeneboronic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents data for structurally analogous compounds to provide a predictive framework. The methodologies detailed herein are standard for determining boronic acid solubility and are directly applicable to the target compound.

Quantitative Solubility Data for Analogous Phenylboronic Acids

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents [3]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Note: The solubility of this compound in water is stated to be low ("insoluble").[4] The introduction of halogen substituents (chloro and fluoro groups) can influence solubility based on their polarity and hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

A widely adopted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[2][3] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[3]

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared.[3] The mixture is heated at a constant, slow rate while being vigorously stirred.[3] The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[1][2][3][5]

Materials and Apparatus
  • Boronic Acid: The compound of interest (e.g., this compound).

  • Organic Solvents: High-purity solvents of choice.

  • Analytical Balance: For accurate weighing of the boronic acid and solvent.[3]

  • Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.[3]

  • Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.[3]

  • Calibrated Temperature Probe: To accurately measure the sample temperature.[3]

  • Luminance Probe or Light Source and Detector: For monitoring the turbidity of the sample.[1][2][3][5]

  • Heating/Cooling Circulator: To control the temperature of the jacketed vessel.[3]

Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[3]

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred.[3]

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[3]

  • Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

Solubility_Determination_Workflow Dynamic Method for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh Boronic Acid mix Combine in Jacketed Vessel weigh_acid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Controlled Heating & Vigorous Stirring mix->heat_stir Transfer monitor Monitor Turbidity (Light Transmission) heat_stir->monitor record_temp Record Equilibrium Temperature monitor->record_temp Identify Disappearance of Last Solid plot_curve Plot Solubility Curve (Mole Fraction vs. Temp) record_temp->plot_curve

Caption: Workflow for the dynamic determination of boronic acid solubility.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-fluorobenzeneboronic Acid for the Synthesis of Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. These motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and organic electronics. The use of functionalized organoboron reagents, such as 4-Chloro-2-fluorobenzeneboronic acid, allows for the strategic introduction of specific substitution patterns, enabling the fine-tuning of molecular properties.

This application note details the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. The presence of both a chloro and a fluoro substituent on the boronic acid offers unique electronic properties and potential for further functionalization. This document provides a summary of typical reaction conditions, a detailed experimental protocol for the coupling of this compound with a representative aryl bromide, and visual representations of the experimental workflow and catalytic cycle.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids and aryl halides. The data is compiled from analogous reactions in the literature to provide a baseline for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95Adapted from similar couplings
24-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)1,4-Dioxane1101885-90Adapted from similar couplings
32-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O902475-80Adapted from similar couplings
41-Chloro-4-fluorobenzenePd@SPB (cat.)-K₂CO₃ (2)Ethanol/H₂O5024Low[1]
5Phenyl BromidePd/C (5)-K₃PO₄ (2)Ethanol806HighAdapted from similar couplings

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with 1-bromo-4-nitrobenzene. This protocol can be adapted for other aryl halides, though optimization of the catalyst, ligand, base, solvent, and temperature may be required.

Materials:

  • This compound (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 174.4 mg), 1-bromo-4-nitrobenzene (1.2 mmol, 242.4 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-2-fluoro-4'-nitrobiphenyl.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Weigh Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base Flask Add to Flame-Dried Schlenk Flask Reactants->Flask Inert Purge with Inert Gas (Ar/N2) Flask->Inert Solvent Add Degassed Solvent System Inert->Solvent Heat Heat and Stir (e.g., 100°C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Product Purify->Product Isolated Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluorobenzeneboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. The protocols outlined below are designed to serve as a comprehensive guide for achieving high-efficiency coupling reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] The use of aryl chlorides as coupling partners is particularly attractive due to their lower cost and broader commercial availability compared to the corresponding bromides and iodides.[4] However, the inherent stability of the C-Cl bond presents a significant challenge, often requiring specialized catalyst systems to achieve efficient oxidative addition to the palladium center.[2][4]

This compound is a valuable reagent in drug discovery and development, enabling the introduction of a fluorinated and chlorinated phenyl moiety into a target molecule. The fluorine substituent can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compound. This document provides a general protocol for the successful cross-coupling of this boronic acid with various aryl and heteroaryl chlorides.

Data Presentation: Representative Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions and yields for the cross-coupling of aryl chlorides with arylboronic acids, providing a baseline for optimization when using this compound.

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001295
24-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)XPhos (1)K₂CO₃1,4-Dioxane1101692
31-Chloro-4-nitrobenzene3,5-Dimethoxyphenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃Toluene/EtOH/H₂O80898
42-Chloropyridine4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1202485
54-Chloroanisole2-Methylphenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-AmylOH1001890

Note: The data presented in this table are representative examples from the literature for similar Suzuki-Miyaura reactions and may require optimization for the specific coupling of this compound with a given aryl halide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Aryl or heteroaryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, t-AmylOH)

  • Degassed water (if using an aqueous solvent system)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol, 1.2-1.5 equivalents), palladium catalyst (0.5-5 mol%), and phosphine ligand (1-10 mol%).

    • Add the base (2.0-3.0 equivalents).

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent (or solvent mixture) via syringe to the reaction vessel. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or on a heating plate and stir vigorously. The reaction temperature typically ranges from 80 °C to 120 °C.

    • Alternatively, the reaction can be performed in a microwave reactor, which may significantly reduce the reaction time.[5]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography (HPLC) to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X-L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar'-L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction Execution (Heating & Stirring) solvent->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Workup (Extraction & Washing) monitor->workup purify 7. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes: The Role of 4-Chloro-2-fluorobenzeneboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-fluorobenzeneboronic acid is a versatile synthetic building block that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts desirable physicochemical properties to target molecules, influencing their reactivity, selectivity, metabolic stability, and binding affinity.[3][4] This boronic acid derivative is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, enabling the efficient synthesis of complex molecular architectures for drug discovery.[3][5][6]

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for the synthesis of a wide array of pharmacologically active compounds.[7][8] Its structural motifs are found in molecules targeting various disease areas.

  • G-Protein Coupled Receptor (GPCR) Antagonists: GPCRs are a major class of drug targets involved in numerous physiological processes.[9][10] this compound has been instrumental in the development of novel GPCR antagonists. For instance, it is a key precursor in the synthesis of potent, noncompetitive antagonists for the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases.[11] The incorporation of the 4-chloro-2-fluorophenyl moiety can lead to compounds with high potency and allosteric modulatory effects.[11][12]

  • Kinase Inhibitors: Protein kinases are critical targets in oncology and inflammation research.[13] The structural framework provided by this compound is valuable in designing selective kinase inhibitors. Boron-containing compounds, synthesized using such precursors, have shown promise as inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.[13] The boronic acid group itself can form reversible covalent bonds with active site residues, offering a unique mechanism of action.[8][14]

  • General Organic Synthesis in Pharmaceuticals: Beyond specific targets, this reagent is widely employed to create biaryl and heteroaryl structures that are prevalent in many approved drugs and clinical candidates.[15][16] The Suzuki-Miyaura coupling allows for the reliable and modular assembly of these core structures, making it an indispensable tool for constructing compound libraries for high-throughput screening and lead optimization.[5][17]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using boronic acid building blocks, including those with similar structural features to this compound.

Table 1: Activity of a CXCR1/2 Antagonist

Compound Target Assay IC50 (nM) Reference

| SX-517 | CXCR2 | [³⁵S]GTPγS Binding | 60 ± 7 |[11] |

Table 2: Activity of a Boron-Containing ALK Inhibitor

Compound Target/Cell Line Assay Type IC50 (nM) Reference
10k ALKL1196M Kinase Assay 8.4 [13]

| 10k | NCI-H2228 | Cell Proliferation | 520 |[13] |

Visualizations: Workflows and Pathways

G cluster_0 Drug Discovery Workflow A This compound (Building Block) B Suzuki-Miyaura Cross-Coupling A->B Reagent C Synthesis of Target Compound B->C Key Step D Biological Screening (e.g., Kinase, GPCR assays) C->D Test Compound E Lead Compound Identification D->E Hit Validation

Caption: Drug discovery workflow using this compound.

G cluster_1 GPCR Signaling Cascade Ligand Chemokine (e.g., CXCL8) GPCR CXCR1/CXCR2 Receptor Ligand->GPCR Activates G_Protein G-Protein Activation GPCR->G_Protein Antagonist Boronic Acid-Derived Antagonist (SX-517) Antagonist->GPCR Inhibits Effector Downstream Signaling G_Protein->Effector Leads to

Caption: Inhibition of a GPCR signaling pathway by a synthesized antagonist.

G cluster_2 Suzuki-Miyaura Coupling Reaction BoronicAcid 4-Chloro-2-fluoro- benzeneboronic Acid Catalyst Pd Catalyst + Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Biaryl Product Catalyst->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound[18]

This protocol describes the synthesis from 1-bromo-4-chloro-2-fluorobenzene.

Materials:

  • 1-bromo-4-chloro-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-butyllithium (n-BuLi), 2.5 M in hexane

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Chloroform and Hexane for recrystallization

Procedure:

  • To a 2L round-bottom flask, add 1-bromo-4-chloro-2-fluorobenzene (50 g, 238.7 mmol) and anhydrous THF (900 ml).

  • Cool the mixture to -78°C using a dry ice/acetone bath with continuous stirring.

  • Slowly add n-butyllithium (100 ml of 2.5 M solution, 250 mmol) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.

  • Slowly add trimethyl borate (31.9 ml, 286 mmol) to the reaction mixture. Continue stirring for an additional 30 minutes at -78°C.

  • Quench the reaction by adding 1N aqueous HCl (600 ml). Allow the mixture to gradually warm to room temperature while stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the concentrated product by recrystallization from a mixture of chloroform and hexane to yield 4-chloro-2-fluorophenylboronic acid.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction[17]

This protocol outlines a typical procedure for coupling an aryl halide with this compound.

Materials:

  • This compound (1.05 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromobenzoyl chloride, 1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • In a 10 mL flask equipped with a magnetic stirrer, add the aryl halide (0.5 mmol), this compound (0.525 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).

  • Add toluene (1.0 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by washing the reaction mixture with a 1.5 M sodium hydroxide solution (2 x 5 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 3: [³⁵S]GTPγS Binding Assay for CXCR2 Antagonism[11]

This assay measures the ability of a compound to inhibit agonist-induced G-protein activation in membranes expressing the target receptor.

Materials:

  • HEK293 cell membranes stably expressing human CXCR2

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µg/mL saponin, 0.1% BSA

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled)

  • CXCL8 (agonist)

  • Test compound (e.g., synthesized antagonist)

  • Scintillation vials and fluid

Procedure:

  • Prepare a reaction mixture by adding cell membranes (5-10 µg protein) to the assay buffer containing 10 µM GDP.

  • Add the test compound at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the agonist CXCL8 (final concentration 10 nM) and [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate the mixture for 30 minutes at 30°C.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced [³⁵S]GTPγS binding.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl partners, owing to its mild reaction conditions and broad functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the use of 4-Chloro-2-fluorobenzeneboronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of both chloro and fluoro substituents on the boronic acid offers unique electronic properties and potential for further functionalization, making it a valuable reagent in the construction of complex molecular architectures.

Significance in Drug Development

Fluorinated organic molecules play a critical role in drug discovery. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block for introducing a 4-chloro-2-fluorophenyl moiety into a target molecule. This particular substitution pattern is of interest as the chlorine atom can act as a handle for subsequent cross-coupling reactions or other transformations, while the fluorine atom can enhance biological activity.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX:e->ArPdAr_prime:w [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr_prime:n->Pd0:s Biaryl Ar-Ar' ArPdAr_prime:s->Biaryl:n RedElim Reductive Elimination ArX Ar-X BoronicAcid Ar'B(OH)₂ + Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction. Optimal conditions may vary depending on the specific aryl halide substrate.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Quantitative Data

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
23-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001678
34-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1102465
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O90892
52-BromothiophenePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O1001275
64-Biphenylyl bromidePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O951888

Note: The data in this table is a compilation of representative results from the scientific literature and may not have been generated under identical conditions.

Experimental Workflow

The general workflow for the synthesis of biaryl compounds using this compound is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Figure 2: General experimental workflow for biaryl synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel biaryl structures for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols: 4-Chloro-2-fluorobenzeneboronic Acid as a Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzeneboronic acid is a key chemical intermediate increasingly utilized in the synthesis of complex agrochemicals. Its substituted phenyl ring provides a versatile scaffold for the development of novel herbicides, fungicides, and pesticides with enhanced efficacy and specific modes of action. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of the commercial herbicide, florpyrauxifen-benzyl.

Core Application: Synthesis of Florpyrauxifen-Benzyl

Florpyrauxifen-benzyl is a systemic herbicide that belongs to the synthetic auxin class (WSSA Group 4).[1] It is effective for the control of a wide range of broadleaf, grass, and sedge weeds in rice and other crops.[2][3] The chemical structure of florpyrauxifen-benzyl incorporates a 4-chloro-2-fluoro-3-methoxyphenyl group, which is derived from this compound.

Chemical Name: Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate[4] CAS Number: 1390661-72-9[4]

The synthesis of florpyrauxifen-benzyl involves a key Suzuki-Miyaura coupling reaction, a powerful cross-coupling method in organic synthesis.[5][6] This reaction joins the 4-chloro-2-fluoro-3-methoxyphenyl moiety, derived from the corresponding boronic acid, with a functionalized pyridine-2-carboxylate core.

Data Presentation: Herbicidal Efficacy of Florpyrauxifen-Benzyl

The following tables summarize the quantitative data on the herbicidal activity of florpyrauxifen-benzyl against various weed species.

Table 1: Efficacy of Florpyrauxifen-Benzyl on Various Weed Species in Transplanted Rice

Weed SpeciesApplication Rate (ml/ha)Control (%) at 14 DAAControl (%) at 28 DAAControl (%) at 42 DAAControl (%) at 56 DAA
Echinochloa crus-galli400>77>77<90<90
Echinochloa crus-galli600>90>90<90<90
Echinochloa crus-galli800>90>90<90<90
Echinochloa crus-galli1000>90>90<90<90
Leptochloa chinensis400-829086
Ludwigia sp.400-1000<90<90<90<90
Spenochlea sp.400-1000>90>90>90>90
Monochoria vaginalis400-1000>90>90>90>90
DAA: Days After Application. Data sourced from a study conducted in Sragen, Central Java.[7]

Table 2: Growth Inhibition (GR50) of Florpyrauxifen-Benzyl on Barnyardgrass and Yerbadetajo

Weed SpeciesGR50 (g a.i. ha-1)
Barnyardgrass (Echinochloa crus-galli)4.14 ± 0.15
Yerbadetajo (Eclipta prostrata)0.38 ± 0.01
GR50: The dose required to inhibit growth by 50%.[2]

Table 3: Control of Perennial Grass Weeds with Florpyrauxifen-Benzyl (30 g ai ha-1) at 21 Days After Treatment

Weed SpeciesControl (%)
Brook crowngrass (Paspalum distichum)71
Southern watergrass (Hydrochloa caroliniensis)<56
Water paspalum (Paspalum fluitans)<36
Rice cutgrass (Leersia oryzoides)<15
Data from a glasshouse study.

Experimental Protocols

The synthesis of florpyrauxifen-benzyl can be logically divided into two main workflows: the preparation of the key intermediates and the final Suzuki-Miyaura coupling followed by downstream modifications.

Workflow 1: Synthesis of Key Intermediates

This workflow details the synthesis of the two primary building blocks: 4-chloro-2-fluoro-3-methoxyphenylboronic acid and benzyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate.

Workflow1 cluster_boronic_acid Synthesis of Boronic Acid Intermediate cluster_pyridine Synthesis of Pyridine Intermediate start_boronic 4-Chloro-2-fluorobenzene methoxylation Methoxylation start_boronic->methoxylation 1. NaOMe bromination Bromination methoxylation->bromination 2. NBS boronation Lithiation & Borylation bromination->boronation 3. n-BuLi, B(OMe)3 product_boronic 4-Chloro-2-fluoro-3- methoxyphenylboronic acid boronation->product_boronic start_pyridine Pyridine-2,6-dicarboxylic acid esterification Esterification start_pyridine->esterification 1. Benzyl alcohol, H+ amination Amination esterification->amination 2. Nitration, Reduction halogenation Halogenation amination->halogenation 3. NCS, NBS product_pyridine Benzyl 4-amino-3-chloro-6- bromo-5-fluoropicolinate halogenation->product_pyridine

Synthesis of Key Intermediates.

Protocol 1.1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol outlines the conversion of 4-chloro-2-fluorobenzene to the corresponding boronic acid, a key component for the Suzuki-Miyaura coupling. The initial material, 4-chloro-2-fluorobenzene, is commercially available. A methoxy group is introduced prior to boronation.

  • Step 1: Methoxylation of 1-bromo-4-chloro-2-fluorobenzene. (Starting from a brominated precursor simplifies regioselective methoxylation). To a solution of 1-bromo-4-chloro-2-fluorobenzene in dry methanol, add sodium methoxide. Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed. After cooling, neutralize the reaction with a mild acid and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.

  • Step 2: Lithiation and Borylation. In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-chloro-2-fluoro-3-methoxybenzene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (n-BuLi) and stir for 1 hour. To this solution, add trimethyl borate (B(OMe)3) dropwise and allow the reaction to slowly warm to room temperature.

  • Step 3: Hydrolysis and Isolation. Quench the reaction with aqueous HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization. A patent describes that this type of boronic acid can be isolated in yields greater than 90%.

Protocol 1.2: Synthesis of Benzyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate

This protocol describes the synthesis of the functionalized pyridine core.

  • Step 1: Synthesis of Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. This intermediate is prepared via Suzuki-Miyaura coupling of a suitable difluoropicolinate with the boronic acid from Protocol 1.1.

  • Step 2: Amination. A solution of benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate in acetonitrile is heated with anhydrous ammonia in a pressure reactor.

  • Step 3: Chlorination. The resulting 4-aminopicolinate is then chlorinated using an N-chloro compound to yield florpyrauxifen-benzyl. A final isolated yield of 84% with 95.2 wt% purity has been reported for this multi-step process.

Workflow 2: Final Assembly via Suzuki-Miyaura Coupling

This workflow illustrates the core coupling reaction and subsequent modifications to arrive at the final agrochemical product.

Workflow2 boronic_acid 4-Chloro-2-fluoro-3-methoxyphenylboronic acid suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling pyridine_halide Benzyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate pyridine_halide->suzuki_coupling product Florpyrauxifen-benzyl suzuki_coupling->product Pd Catalyst, Base purification Purification product->purification Chromatography/Recrystallization final_product Purified Florpyrauxifen-benzyl purification->final_product

Final Assembly of Florpyrauxifen-benzyl.

Protocol 2.1: Suzuki-Miyaura Coupling and Final Synthesis of Florpyrauxifen-benzyl

This protocol provides a generalized procedure for the key coupling step.

  • Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.0 eq), benzyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Step 2: Solvent Addition and Reaction. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Step 3: Work-up and Purification. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford florpyrauxifen-benzyl.

Signaling Pathway and Mode of Action

Florpyrauxifen-benzyl acts by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants.

SignalingPathway herbicide Florpyrauxifen-benzyl (Pro-herbicide) active_form Florpyrauxifen Acid (Active Herbicide) herbicide->active_form Metabolic Activation receptor Auxin Receptor (e.g., TIR1/AFB) active_form->receptor Binding aux_rep Aux/IAA Repressor Proteins receptor->aux_rep Promotes Degradation arf Auxin Response Factors (ARFs) aux_rep->arf Inhibition (Relieved) gene_exp Expression of Auxin-Responsive Genes arf->gene_exp Activation growth Uncontrolled Cell Elongation, Division, and Plant Death gene_exp->growth

Mode of Action of Florpyrauxifen-benzyl.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modern agrochemicals. The protocols and data presented here for the synthesis of florpyrauxifen-benzyl highlight its importance in constructing complex, biologically active molecules. The methodologies described, particularly the Suzuki-Miyaura coupling, are robust and can be adapted for the synthesis of other novel agrochemical candidates. Researchers are encouraged to use these notes as a foundation for their own research and development efforts in the field of crop protection.

References

Application Notes and Protocols for Suzuki Reaction with 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and substituted aromatic compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[2][3] 4-Chloro-2-fluorobenzeneboronic acid is a valuable building block in this process. Its unique structure, featuring both chlorine and fluorine substituents, allows for the synthesis of complex fluorinated biaryl scaffolds.[4] These structures are of significant interest in medicinal chemistry and drug development, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[5][6][7]

These application notes provide a detailed experimental protocol and reference data for performing Suzuki-Miyaura coupling reactions using this compound.

Principle of the Suzuki-Miyaura Coupling

The reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

Experimental Workflow Diagram

Suzuki_Workflow prep Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Flask, Reflux) prep->setup addition Reagent Addition (Ar-X, Boronic Acid, Catalyst, Base, Solvent) setup->addition reaction Heating & Stirring (e.g., 80-120 °C) addition->reaction monitoring Reaction Monitoring (TLC, GC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general guideline for the Suzuki coupling of an aryl halide with this compound. Optimization may be required for specific substrates.

Materials and Equipment:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Ethyl acetate, water, brine, anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).[1]

    • Seal the flask with a septum and purge with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via a syringe.[1] The mixture should be stirred to ensure homogeneity.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS until the starting aryl halide is consumed. Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1][2]

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pure biaryl product.[1][2]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions. Note that yields are highly dependent on the specific substrates and precise conditions used.

Aryl Halide (1.0 eq)This compound (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)
4-Bromoanisole1.2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10012-18
1-Iodo-4-nitrobenzene1.2Pd₂(dba)₃ (2.5)P(tBu)₃ (5)K₂CO₃ (3.0)Toluene/H₂O (10:1)808-12
2-Bromopyridine1.5Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)THF/H₂O (5:1)9024
3-Chloropyridine1.5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane11016
1-Bromo-3,5-dimethylbenzene1.2XPhos Pd G3 (2)-K₃PO₄ (2.0)THF/H₂O (5:3)4524

Table based on generalized conditions found in literature.[1][10][11][12]

Concluding Remarks

The Suzuki-Miyaura reaction with this compound is a robust and versatile method for synthesizing valuable fluorinated biaryl compounds. The success of the reaction often depends on the careful selection of the catalyst, ligand, base, and solvent system, especially when using less reactive aryl chlorides.[13][14] The protocols and data provided herein serve as a comprehensive starting point for researchers in organic synthesis and drug discovery. Rigorous exclusion of oxygen and optimization of reaction parameters are critical for achieving high yields and purity.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst and base selection for the cross-coupling reactions of 4-chloro-2-fluorophenylboronic acid, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura coupling is the primary focus, with detailed protocols and data-driven recommendations.

Introduction to 4-Chloro-2-fluorophenylboronic Acid in Cross-Coupling

4-Chloro-2-fluorophenylboronic acid is a valuable reagent in organic synthesis, enabling the introduction of the 4-chloro-2-fluorophenyl moiety into a wide range of molecular scaffolds. This substitution pattern is of particular interest in drug discovery due to the influence of fluorine and chlorine atoms on the pharmacokinetic and pharmacodynamic properties of molecules. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a robust and widely used method for forming carbon-carbon bonds with this reagent.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Catalyst and Base Selection for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of the catalyst and base. The electronic and steric properties of both the boronic acid and the coupling partner (typically an aryl or heteroaryl halide) must be considered.

Catalyst Systems: Palladium-based catalysts are the most common and effective for Suzuki-Miyaura couplings. The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or introduced directly as a Pd(0) complex such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands are often preferred to enhance the rate of oxidative addition and reductive elimination.[3]

Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. Inorganic bases are generally more effective than organic bases. The choice of base can significantly impact the reaction rate and yield. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][4] The strength of the base should be optimized for the specific substrates to avoid side reactions.

Data Presentation: Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-chloro-2-fluorophenylboronic acid with various aryl and heteroaryl halides.

Table 1: Coupling with Aryl Bromides

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)1001292
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90888
2-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)1,4-Dioxane1001695
4-BromobenzonitrilePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)110690

Table 2: Coupling with Heteroaryl Halides

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001285
5-Bromo-2-methoxypyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (3:1)901878
2-ChloropyrazinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (3)THF802475

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Chloro-2-fluorophenylboronic Acid with an Aryl Bromide

Materials:

  • 4-Chloro-2-fluorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl bromide, 4-chloro-2-fluorophenylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

Logical Workflow for Catalyst and Base Selection

Catalyst_Base_Selection cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Selection cluster_base Base Selection cluster_optimization Reaction Optimization A Analyze Electronic Properties (Electron-rich/poor) D Select Ligand (e.g., Buchwald, phosphines) A->D Influences Ligand Choice B Analyze Steric Hindrance (Ortho-substitution) B->D Requires Bulky Ligands C Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) G Screen Solvents (Toluene, Dioxane, DMF) C->G D->G E Select Base Type (Carbonate, Phosphate) F Optimize Base Strength E->F F->G H Optimize Temperature G->H

Caption: Catalyst and base selection workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: - 4-Chloro-2-fluorophenylboronic acid - Aryl/Heteroaryl Halide - Catalyst & Ligand - Base start->reagents setup Reaction Setup: - Seal Flask - Purge with Inert Gas - Add Solvents reagents->setup reaction Run Reaction: - Heat to Desired Temperature - Stir Vigorously setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: Suzuki-Miyaura Coupling of 4-Chloro-2-fluorobenzeneboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly vital in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. 4-Chloro-2-fluorobenzeneboronic acid (CAS: 160591-91-3) is a valuable building block, as the inclusion of fluorine atoms can significantly modulate the physicochemical and biological properties of target molecules.

However, electron-deficient and ortho-substituted arylboronic acids, such as this compound, present unique challenges. They are often susceptible to competitive protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction, which can lead to reduced yields and purification difficulties.[2][3][4] Furthermore, the coupling of aryl chlorides, which are economically attractive starting materials, is inherently more difficult than that of the corresponding bromides or iodides due to the strength of the C-Cl bond.[5]

These application notes provide an overview of effective reaction conditions and detailed protocols for the successful coupling of this compound with a range of aryl halides, with a focus on overcoming these common challenges.

General Principles & Key Considerations

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components:

  • Palladium Catalyst/Precatalyst: The choice of the palladium source and its associated ligand is critical. For challenging substrates like aryl chlorides, highly active catalyst systems are required. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands, are designed for stability and to efficiently generate the active Pd(0) species.[6][7]

  • Ligand: Bulky, electron-donating phosphine ligands, such as SPhos and XPhos (Buchwald ligands), are highly effective for coupling aryl chlorides.[8][9] These ligands promote the difficult oxidative addition step and stabilize the catalytically active species.

  • Base: The base activates the boronic acid, facilitating the crucial transmetalation step. Common choices include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[10] The choice and strength of the base can influence the rate of both the desired coupling and the undesired protodeboronation.[2][3]

  • Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF), often with the addition of water to aid in dissolving the base and facilitating the reaction.[11][12]

Key Challenge - Protodeboronation: This undesired side reaction involves the replacement of the boronic acid group with a hydrogen atom.[3] For fluorinated arylboronic acids, this process can be accelerated under basic conditions.[13] Strategies to minimize protodeboronation include using milder bases, lower reaction temperatures, shorter reaction times, and highly active catalysts that promote the cross-coupling at a much faster rate than the decomposition pathway.[3][4][14]

Summary of Reaction Conditions

The following table summarizes effective conditions for the coupling of this compound with various aryl halides, compiled from literature precedents.

Aryl Halide ExampleCatalyst System (mol%)Base (Equiv.)SolventTemp. (°C)TimeYield (%)
4-Chloroanisole (Aryl Chloride)XPhos Pd G2 (2%)K₃PO₄ (2.0)THF / H₂O (2:1)Room Temp< 30 min~93%
Generic Aryl BromidePd(PPh₃)₄ (3-5%)K₂CO₃ (2.0)Dioxane / H₂O (4:1)90 - 10012 - 18 h75-95%
Functionalized Aryl BromidePd/C (10 wt%) (2%)K₂CO₃ (2.0)DMF / H₂O (95:5)1108 - 24 h80-98%
Hindered Aryl BromidePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene / H₂O (5:1)10012 hHigh
Heteroaryl ChlorideXPhos Pd G3 (1-2%)K₃PO₄ (2.0)1,4-Dioxane80 - 1004 - 16 h70-90%

Experimental Protocols

Protocol 1: Room-Temperature Coupling with an Aryl Chloride using a Buchwald Precatalyst

This protocol is optimized for challenging aryl chloride substrates and utilizes a highly active palladium precatalyst to achieve fast conversion at room temperature, thereby minimizing the risk of boronic acid decomposition.

Materials:

  • This compound (1.2 equiv)

  • Aryl Chloride (e.g., 4-chloroanisole, 1.0 equiv)

  • XPhos Pd G2 or G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol, 209 mg), potassium phosphate (2.0 mmol, 425 mg), and the XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (4 mL) followed by degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: General Coupling with an Aryl Bromide using Standard Conditions

This protocol employs more traditional conditions suitable for more reactive aryl bromides.

Materials:

  • This compound (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.1 mmol, 192 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature and dilute with water (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain the final product.

Visualized Workflow and Logic

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the logical relationship of the key reaction components.

Suzuki_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_exec 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_final 4. Purification & Analysis A Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with N2 / Ar (3x) B->C D Add Degassed Solvents via Syringe C->D E Stir Vigorously at Specified Temperature (RT to 110°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench Reaction (add Water) F->G H Liquid-Liquid Extraction (e.g., EtOAc) G->H I Combine Organic Layers, Wash with Brine H->I J Dry (Na2SO4), Filter & Concentrate I->J K Purify Crude Product (Column Chromatography) J->K L Characterize Pure Product (NMR, MS) K->L

General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lₙ add Oxidative Addition pd0->add + Ar-X pd2 Ar-Pd(II)-X add->pd2 trans Transmetalation pd2->trans + Ar'-B(OH)₂ (Base Activated) pd2_ar Ar-Pd(II)-Ar' trans->pd2_ar reduct Reductive Elimination pd2_ar->reduct reduct->pd0 - Ar-Ar'

References

Applications in the Synthesis of Fluorinated Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1][2][3] This document provides detailed application notes and protocols for key synthetic methodologies used to introduce fluorine and fluorinated functional groups into complex organic scaffolds.

Electrophilic Fluorination of Activated C-H Bonds using Selectfluor™

Electrophilic fluorination is a powerful strategy for the direct introduction of fluorine into electron-rich positions of organic molecules. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent.[4] It offers a user-friendly alternative to hazardous fluorinating agents like elemental fluorine.

Application Note:

This protocol is particularly effective for the fluorination of activated methylene groups, such as those found in 1,3-dicarbonyl compounds and their derivatives. The reaction typically proceeds under mild conditions and often with high regioselectivity. By adjusting the stoichiometry of Selectfluor™, it is possible to achieve either mono- or di-fluorination of the target methylene group.[5] This method is highly valuable in the synthesis of fluorinated building blocks for drug discovery and other applications.

Data Presentation:
SubstrateProductReagent Ratio (Substrate:Selectfluor)SolventTime (h)Temp (°C)Yield (%)Reference
1,3-Diphenyl-1,3-propanedione2-Fluoro-1,3-diphenyl-1,3-propanedione1:1.1CH3CN122592[5]
Diethyl malonateDiethyl 2-fluoromalonate1:1.2H2O22589[5]
Ethyl acetoacetateEthyl 2-fluoroacetoacetate1:1.1CH3CN52585[4]
1-Phenyl-1,3-butanedione3-Fluoro-1-phenyl-1,3-butanedione1:1.2CH3CN82588[4]
Experimental Protocol: Mono-fluorination of 1,3-Diphenyl-1,3-propanedione

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.0 mmol, 224 mg)

  • Selectfluor™ (1.1 mmol, 389 mg)

  • Acetonitrile (CH3CN), 10 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (224 mg, 1.0 mmol) and acetonitrile (10 mL).

  • Stir the mixture at room temperature (25 °C) until the substrate is completely dissolved.

  • Add Selectfluor™ (389 mg, 1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-fluoro-1,3-diphenyl-1,3-propanedione as a white solid.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 1,3-dicarbonyl in CH3CN add_selectfluor Add Selectfluor™ dissolve->add_selectfluor stir Stir at 25°C for 12h add_selectfluor->stir quench Quench with H2O stir->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Fluorinated Product purify->product G cluster_reactants Reactants cluster_medium Reaction Medium Heterocycle Heterocycle Product Trifluoromethylated Heterocycle Heterocycle->Product NaSO2CF3 NaSO2CF3 (CF3 Source) Radical CF3 Radical Generation NaSO2CF3->Radical TBHP TBHP (Oxidant) TBHP->Radical TPGS TPGS-750-M (Surfactant) TPGS->Radical facilitates H2O Water (Solvent) H2O->Radical enables Radical->Product G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK BCR->SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 activates Proliferation Cell Proliferation & Survival Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits PIP2 PIP2 PLCg2->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT activates NFkB NF-κB AKT->NFkB activates NFkB->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

References

Application Notes and Protocols: The Role of 4-Chloro-2-fluorobenzeneboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-fluorobenzeneboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and conformational properties that are highly sought after in the design of targeted therapeutics. This organoboron compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam amination reactions to form key carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are foundational in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and other targeted therapies. The presence of the halogen substituents can enhance the metabolic stability and bioavailability of the final drug molecule, while also providing sites for further functionalization.

These application notes provide a detailed overview of the utility of this compound in the preparation of pharmaceutical intermediates, with a focus on its application in the synthesis of diaryl amine scaffolds common in kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical reagent in the synthesis of a variety of pharmaceutical intermediates. Its primary applications include:

  • Formation of Biaryl Structures: Through Suzuki-Miyaura cross-coupling, this boronic acid derivative is used to introduce the 4-chloro-2-fluorophenyl moiety into a wide range of molecular scaffolds. Biaryl structures are prevalent in many classes of drugs, including anti-inflammatory agents, antivirals, and anti-cancer drugs.

  • Synthesis of Diaryl Amines: The Chan-Lam and Buchwald-Hartwig amination reactions allow for the formation of a C-N bond between the 4-chloro-2-fluorophenyl group and an amino-containing molecule. Diaryl amine linkages are a common feature in many kinase inhibitors, where they often serve as a key hinge-binding motif.

  • Agrochemical Intermediates: Beyond pharmaceuticals, this compound is also used in the synthesis of advanced agrochemicals, such as herbicides.

A significant application of this compound is in the synthesis of intermediates for targeted cancer therapies. For instance, the diaryl amine core is a key structural feature of numerous tyrosine kinase inhibitors (TKIs) that target signaling pathways implicated in tumor growth and proliferation.

Experimental Protocols

This section details two key experimental protocols involving this compound: a Chan-Lam N-Arylation and a Suzuki-Miyaura Coupling.

Protocol 1: Chan-Lam N-Arylation for the Synthesis of a Diaryl Amine Intermediate

This protocol describes the copper-catalyzed N-arylation of an aniline derivative with this compound to form a diaryl amine, a common intermediate in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-amino-N-(4-chlorophenyl)benzamide)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or other suitable base

  • Methanol (MeOH) or other suitable solvent

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the substituted aniline (1.0 eq.), this compound (1.2 eq.), and Copper(II) Acetate (0.1 eq.).

  • Add a suitable solvent, such as methanol, to the vessel.

  • Add a base, such as triethylamine (2.0 eq.), to the reaction mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through celite to remove the copper catalyst.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure diaryl amine intermediate.

Data Presentation:

ParameterValueReference
Yield Typically 60-85%[1][2]
Purity >95% (by HPLC)[1][2]
Reaction Time 24-48 hours[1][2]
Temperature Room Temperature[1][2]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to generate a biaryl compound.

Reaction Scheme:

Materials:

  • This compound

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent System (e.g., Toluene/Water, Dioxane/Water)

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.0 eq.) in the chosen solvent system.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl intermediate.

Data Presentation:

ParameterValueReference
Yield Typically 70-95%[3][4]
Purity >98% (by HPLC/GC)[3][4]
Reaction Time 2-12 hours[3][4]
Temperature 80-110 °C[3][4]

Visualizations

Experimental Workflow for Chan-Lam N-Arylation

Chan_Lam_Workflow reagents Reactants: - this compound - Substituted Aniline - Cu(OAc)2 - Base reaction Reaction: - Solvent (e.g., MeOH) - Room Temperature - Stirring (24-48h) reagents->reaction 1. Mixing workup Workup: - Filtration through Celite - Solvent Evaporation reaction->workup 2. Completion purification Purification: - Column Chromatography workup->purification 3. Crude Product product Product: - Diaryl Amine Intermediate purification->product 4. Pure Product

Caption: Workflow for the synthesis of a diaryl amine intermediate via Chan-Lam N-arylation.

Logical Relationship in Kinase Inhibition

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_drug_action Biological Action Boronic_Acid This compound Intermediate Diaryl Amine Intermediate Boronic_Acid->Intermediate Chan-Lam Coupling Amine Amino-Aryl Precursor Amine->Intermediate Kinase_Inhibitor Kinase Inhibitor Drug Intermediate->Kinase_Inhibitor Further Synthetic Steps Kinase Target Kinase (e.g., MEK, BRAF) Kinase_Inhibitor->Kinase Inhibits Signaling_Pathway Cellular Signaling Pathway (e.g., MAPK/ERK) Kinase->Signaling_Pathway Activates Cell_Proliferation Tumor Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotes

Caption: Role of the synthesized intermediate in the mechanism of kinase inhibition.

Conclusion

This compound is a key building block for the synthesis of complex pharmaceutical intermediates. Its utility in forming robust carbon-carbon and carbon-nitrogen bonds under reliable and scalable reaction conditions, such as the Suzuki-Miyaura and Chan-Lam couplings, makes it an indispensable tool for medicinal chemists. The protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this versatile reagent in the discovery and development of novel therapeutics, particularly in the area of targeted cancer therapy. The ability to readily introduce the 4-chloro-2-fluorophenyl moiety allows for the fine-tuning of the pharmacological properties of drug candidates, ultimately contributing to the advancement of new and more effective medicines.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 4-Chloro-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield with this compound?

A1: Low yields in Suzuki coupling with this compound can stem from several factors. The boronic acid itself has an electron-withdrawing fluorine atom ortho to the boronic acid group and a deactivating chlorine atom para to it. This electronic profile can influence its reactivity. Common issues include suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature. Catalyst deactivation and side reactions such as homocoupling or protodeboronation can also significantly reduce the yield.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent with electron-deficient boronic acids. Using anhydrous solvents and ensuring the base is not excessively strong or used in large excess can help reduce this side reaction.

Q3: Can the quality of my this compound affect the yield?

A3: Absolutely. Boronic acids can degrade over time, especially if not stored properly. It is recommended to use freshly purchased or recrystallized boronic acid. The presence of impurities can also poison the catalyst.

Q4: How critical is the choice of base for this reaction?

A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling. For challenging couplings involving aryl chlorides, stronger bases are often required. However, the base strength needs to be carefully balanced to avoid promoting side reactions like ester hydrolysis if your coupling partner contains such functional groups. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility of the base is also important, and often a mixed solvent system including water is used to dissolve the inorganic base.

Troubleshooting Guide for Low Yield

Problem 1: Little to No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Action: Ensure your palladium source is active. Pd(II) precatalysts require reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system. Ensure phosphine ligands have not been oxidized by using fresh or properly stored reagents.

  • Suboptimal Reaction Conditions:

    • Action: The reaction may require higher temperatures, especially when using less reactive aryl chlorides as coupling partners. Cautiously increase the reaction temperature and monitor for any decomposition. Ensure the solvent has been properly degassed to prevent catalyst oxidation.

  • Inappropriate Base or Solvent:

    • Action: The choice of base and solvent is critical. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is a good starting point to ensure the solubility of all reagents.

Problem 2: Incomplete Conversion of Starting Materials

Possible Causes & Solutions:

  • Insufficient Catalyst Loading or Ligand:Metal Ratio:

    • Action: While low catalyst loadings are desirable, for challenging substrates, it may be necessary to increase the catalyst loading. Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1) to prevent catalyst aggregation.

  • Poor Mixing:

    • Action: Inadequate stirring can lead to localized concentrations of reagents and catalyst decomposition. Ensure vigorous and efficient stirring throughout the reaction.

  • Reaction Time:

    • Action: Some Suzuki couplings can be sluggish. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.

Data Presentation

The following tables summarize the impact of various parameters on Suzuki coupling yields, based on literature for similar aryl chlorides and substituted boronic acids.

Table 1: Effect of Different Palladium Catalysts and Ligands

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Moderate-High
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90Moderate-High

Note: Yields are generalized from literature and can vary based on the specific aryl halide partner.

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Dioxane/H₂O100Good
K₃PO₄Toluene110Excellent
Cs₂CO₃DME/H₂O85Good
NaOHMeOH/H₂ORefluxHigh

Note: The choice of base and solvent is highly interdependent and substrate-specific.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Halide with this compound
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2, Base pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_catalyst Assess Catalyst/Ligand Activity (Freshness, Purity) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Degassing) start->check_conditions optimize_base_solvent Screen Bases/Solvents check_reagents->optimize_base_solvent optimize_catalyst Screen Catalysts/Ligands check_catalyst->optimize_catalyst optimize_temp_time Optimize Temperature/Time check_conditions->optimize_temp_time success Improved Yield optimize_catalyst->success optimize_base_solvent->success optimize_temp_time->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Reaction_Parameters cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions Boronic Acid Boronic Acid Reaction Yield Reaction Yield Boronic Acid->Reaction Yield Aryl Halide Aryl Halide Aryl Halide->Reaction Yield Pd Source Pd Source Ligand Ligand Pd Source->Ligand Pd Source->Reaction Yield Ligand->Reaction Yield Base Base Solvent Solvent Base->Solvent Base->Reaction Yield Solvent->Reaction Yield Temperature Temperature Temperature->Solvent Temperature->Reaction Yield

Caption: Interplay of key parameters affecting Suzuki coupling yield.

Technical Support Center: 4-Chloro-2-fluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-chloro-2-fluorophenylboronic acid in cross-coupling reactions. The information provided is intended to help users identify and resolve common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 1-chloro-3-fluorobenzene. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can make this boronic acid particularly susceptible to these side reactions.

Q2: Why is my reaction showing a significant amount of 1-chloro-3-fluorobenzene?

A2: The formation of 1-chloro-3-fluorobenzene is a result of protodeboronation.[1] This undesired reaction can be influenced by several factors, including the presence of moisture, the choice of base, and elevated reaction temperatures.[1] The stability of the boronic acid is crucial, and prolonged reaction times can lead to its degradation. For some boronic acids, the reaction pH is a significant factor in the rate of protodeboronation.[1]

Q3: I am observing a significant amount of a biaryl byproduct derived from the boronic acid. What is causing this?

A3: The formation of a symmetrical biaryl from the boronic acid, in this case, 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl, is due to homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[2][3] It can occur when a Pd(II) precatalyst is used, as the in-situ reduction to the active Pd(0) species can involve the boronic acid, leading to its dimerization.[4]

Q4: How can I minimize the formation of these side products?

A4: To minimize protodeboronation and homocoupling, consider the following strategies:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen, which is a key contributor to homocoupling.[2] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Use fresh, high-purity 4-chloro-2-fluorophenylboronic acid, as impurities can affect its stability. Consider using more stable derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly during the reaction.[1]

  • Optimize Reaction Conditions: Carefully select the base, solvent, and temperature. For instance, using milder bases and lower reaction temperatures can sometimes reduce the extent of protodeboronation.[4]

  • Choice of Catalyst and Ligand: Employ a Pd(0) catalyst source directly to avoid the pre-reduction step that can lead to homocoupling.[4] The use of bulky, electron-rich phosphine ligands can also help to suppress homocoupling.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low yield of the desired cross-coupled product and presence of 1-chloro-3-fluorobenzene. Protodeboronation of 4-chloro-2-fluorophenylboronic acid.- Use freshly opened or purified boronic acid. - Consider using a more stable boronic ester derivative (e.g., pinacol ester).[1] - Use anhydrous solvents and reagents to minimize hydrolysis. - Screen different bases; sometimes a weaker base can be beneficial. - Try to lower the reaction temperature and shorten the reaction time.
Significant formation of 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl. Homocoupling of the boronic acid.- Ensure thorough degassing of the reaction mixture and solvents.[2] - Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂).[4] - Screen bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can disfavor the formation of the homocoupling product. - Adjust the stoichiometry; a slight excess of the boronic acid might be necessary, but a large excess can favor homocoupling.
Reaction is sluggish or does not go to completion. Inefficient catalyst activation or turnover.- Ensure the palladium catalyst and ligands are of high quality and stored properly. - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Screen different palladium precatalysts and phosphine ligands. For electron-deficient substrates, more electron-rich and bulky ligands are often beneficial. - Optimize the base and solvent system. A solvent system like dioxane/water is common, and bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[5]
Complex mixture of products and byproducts. Multiple side reactions occurring simultaneously or decomposition of starting materials/products.- Re-evaluate the entire reaction setup. Start with a small-scale reaction to systematically optimize each parameter (catalyst, ligand, base, solvent, temperature). - Use LC-MS to identify all components in the reaction mixture to better understand the competing reaction pathways. - Consider a lower reaction temperature to improve selectivity, even if it requires a longer reaction time.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling with 4-Chloro-2-fluorophenylboronic acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloro-2-fluorophenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst like XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-chloro-2-fluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-3 mol%) and ligand (e.g., 2-6 mol%, if required).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Further degas the reaction mixture by sparging with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Reactions
ParameterEffect on ProtodeboronationEffect on HomocouplingRecommendations for 4-Chloro-2-fluorophenylboronic acid
Oxygen Minimal direct effect.Significantly promotes homocoupling.[2]Rigorously degas all reagents and the reaction mixture.
Water Can promote protodeboronation, especially at elevated temperatures.Can influence catalyst activity and stability.Use anhydrous solvents where possible, or carefully control the amount of water in aqueous solvent systems.
Base Stronger bases and higher concentrations can increase the rate of protodeboronation.The choice of base can affect the rate of transmetalation and catalyst stability.Screen milder bases (e.g., K₂CO₃) before stronger ones (e.g., Cs₂CO₃). Use the minimum effective amount of base.
Temperature Higher temperatures generally increase the rate of protodeboronation.Can lead to catalyst decomposition, which may indirectly affect the prevalence of side reactions.Use the lowest effective temperature to achieve a reasonable reaction rate.
Catalyst Pd(II) precatalysts can lead to an initial burst of homocoupling during reduction to Pd(0).[4]Pd(0) sources are generally preferred to minimize homocoupling.Use a Pd(0) source or a well-defined precatalyst that rapidly generates the active Pd(0) species.
Ligand Ligand choice can influence the overall reaction rate, indirectly affecting the time the boronic acid is exposed to harsh conditions.Bulky, electron-rich ligands can sterically hinder the formation of the diarylpalladium intermediate required for homocoupling.Employ bulky phosphine ligands such as SPhos or XPhos.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) B(OH)3 B(OH)3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_0 In the presence of Oxygen Pd(0)L2 Pd(0)L2 Pd(II)(O2)L2 Pd(II)(O2)L2 Pd(0)L2->Pd(II)(O2)L2 O2 O2 O2->Pd(II)(O2)L2 ArPd(II)(OH)L2 ArPd(II)(OH)L2 Pd(II)(O2)L2->ArPd(II)(OH)L2 ArB(OH)2_1 Ar-B(OH)2 ArB(OH)2_1->Pd(II)(O2)L2 Ar2Pd(II)L2 Ar2Pd(II)L2 ArPd(II)(OH)L2->Ar2Pd(II)L2 Transmetalation ArB(OH)2_2 Ar-B(OH)2 ArB(OH)2_2->ArPd(II)(OH)L2 Ar2Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-Ar Ar-Ar Ar2Pd(II)L2->Ar-Ar

Caption: Mechanism of oxygen-mediated homocoupling of arylboronic acids.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Protodeboronation Presence of 1-chloro-3-fluorobenzene? Start->Check_Protodeboronation Check_Homocoupling Presence of homocoupled dimer? Check_Protodeboronation->Check_Homocoupling No Sol_Protodeboronation Use fresh/stable boronic acid Use anhydrous conditions Screen milder bases Lower temperature Check_Protodeboronation->Sol_Protodeboronation Yes Optimize_Conditions Sluggish Reaction? Check_Homocoupling->Optimize_Conditions No Sol_Homocoupling Thoroughly degas Use Pd(0) catalyst Use bulky ligands Check_Homocoupling->Sol_Homocoupling Yes Sol_Optimize Increase catalyst loading Screen ligands and bases Increase temperature cautiously Optimize_Conditions->Sol_Optimize Yes Analyze Analyze by LC-MS and Re-evaluate Optimize_Conditions->Analyze No Sol_Protodeboronation->Analyze Sol_Homocoupling->Analyze Sol_Optimize->Analyze

Caption: Troubleshooting workflow for side reactions in cross-coupling.

References

Technical Support Center: Purification of Crude 4-Chloro-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include starting materials from the synthesis, such as 1-bromo-4-chloro-2-fluorobenzene, and byproducts like boronic acid anhydrides (boroxines), homocoupling products, or deborylated compounds.[1] The purity of the final product is significantly influenced by the reaction conditions and the purification method employed.

Q2: What are the most common methods for purifying this compound?

The most prevalent purification techniques for arylboronic acids, including this compound, are:

  • Recrystallization: This is a widely used method, often employing solvent systems like chloroform/hexane or hot ethanol.[2][3]

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[4][5][6][7]

  • Column Chromatography: Silica gel or neutral alumina can be used to purify boronic acids, although it can sometimes be challenging due to the polarity of the compounds.[1]

  • Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[4]

Q3: How can I assess the purity of my purified this compound?

High-Performance Liquid Chromatography (HPLC) is a primary and robust method for assessing the purity of boronic acid derivatives.[8] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) and melting point analysis can also provide valuable information about the purity and identity of the compound.

Q4: My purified this compound is an oil and won't crystallize. What should I do?

If your product is an oil, recrystallization may not be a viable option.[1] In this case, you can try placing the oil in a refrigerator overnight to induce solidification before attempting trituration.[4] Alternatively, column chromatography or converting the boronic acid to its pinacol ester for easier purification, followed by deprotection, could be effective strategies.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent system is not optimal, leading to product loss in the mother liquor.- Experiment with different solvent mixtures. A common starting point is a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is insoluble at low temperatures.- Cool the solution slowly to encourage the formation of larger, purer crystals.- Minimize the amount of hot solvent used to dissolve the crude product.
Product is Contaminated with Starting Material (e.g., 1-bromo-4-chloro-2-fluorobenzene) The initial reaction did not go to completion, or the purification method was not effective at separating the starting material.- Optimize the reaction conditions to ensure complete consumption of the starting material.- If the starting material is not acidic, an acid-base extraction can be very effective.[5]
Presence of Boronic Anhydride (Boroxine) Boronic acids can dehydrate to form cyclic boroxines, especially upon heating or under vacuum.- The formation of boroxines is often reversible. Dissolving the product in a solvent containing water and re-isolating it can sometimes hydrolyze the anhydride back to the boronic acid.- Purification via column chromatography can sometimes separate the boronic acid from its anhydride.
Poor Separation on Silica Gel Column Chromatography The boronic acid may be too polar for standard silica gel chromatography, leading to tailing and poor separation.- Try using a different stationary phase, such as neutral alumina.[1]- Add a small amount of a modifier, like acetic acid, to the eluent to improve peak shape.[1]- Consider converting the boronic acid to a less polar boronate ester for purification, followed by hydrolysis back to the boronic acid.[4]
Product Degrades During Purification Boronic acids can be sensitive to certain conditions.- Avoid prolonged heating.- If using chromatography, run the column as quickly as possible.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a reported synthesis of this compound.[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of chloroform and hexane has been reported to be effective.[2] Other options include hot ethanol or water.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This is a general protocol for the purification of boronic acids.[4][5][7]

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).

  • Basification: Extract the organic solution with an aqueous basic solution (e.g., 1-2 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.[5][6]

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of approximately 2-3, while cooling in an ice bath. The purified boronic acid will precipitate out.

  • Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., EtOAc).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Reported Purity Reported Yield Reference
Recrystallization (Chloroform/Hexane)Not specified81% (overall synthesis)[2]
Salting-out with Acetonitrile/Water>98%>90%[9]
General Recrystallization (Ethanol)Good purity by ¹H NMRNot specified[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 acid_base Acid-Base Extraction start->acid_base Option 2 chromatography Column Chromatography start->chromatography Option 3 hplc HPLC recrystallization->hplc acid_base->hplc chromatography->hplc nmr NMR Spectroscopy hplc->nmr Further Characterization end Pure this compound nmr->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Low Purity After Initial Purification check_starting_material Starting material present? start->check_starting_material check_boroxine Boroxine suspected? check_starting_material->check_boroxine No acid_base_extraction Perform Acid-Base Extraction check_starting_material->acid_base_extraction Yes re_recrystallize Re-recrystallize with different solvent system check_boroxine->re_recrystallize No hydrolyze Hydrolyze with water and re-isolate check_boroxine->hydrolyze Yes column_chromatography Column Chromatography (Alumina or modified eluent) re_recrystallize->column_chromatography If still impure

References

Recrystallization methods for 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules, and products of protodeboronation, where the carbon-boron bond is cleaved.[1] Residual starting materials or byproducts from the synthesis, such as 1-bromo-4-chloro-2-fluorobenzene, may also be present.

Q2: How can I prevent the formation of boroxine impurities?

A2: Boroxine formation is a reversible equilibrium process favored by anhydrous conditions or heat.[1] To minimize their formation, avoid excessive heating during solvent removal and ensure that workup and storage conditions are not completely anhydrous. The presence of water can shift the equilibrium back towards the desired boronic acid.[1]

Q3: What is protodeboronation and how can I avoid it?

A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction can be catalyzed by either strong acids or bases.[1] To minimize this, it is advisable to maintain a near-neutral pH during aqueous workups and limit the exposure time of the boronic acid to highly acidic or basic conditions.[1]

Q4: Is it possible to purify this compound using column chromatography?

A4: While possible, purifying boronic acids via standard silica gel chromatography can be challenging. These compounds may adhere to the silica or degrade on the column.[2] Alternative techniques like reversed-phase chromatography (C18) may offer better results, though some boronic acids might still exhibit poor peak shape or stability.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Oiling Out During Recrystallization The compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure the compound fully dissolves in the minimum amount of hot solvent. - Try a different solvent system. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Consider a two-solvent system, adding an anti-solvent to the solution of the compound in a good solvent until it becomes cloudy, then heating to clarify and cooling slowly.[3]
Product Fails to Precipitate The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by evaporation.
Product Purity Does Not Improve The chosen solvent does not effectively differentiate between the product and the impurities.- Experiment with different solvent systems. A mixture of a polar and a non-polar solvent can be effective.[4] - Consider an alternative purification method, such as an acid-base extraction.[1][5]
Formation of Boroxine Anhydride The recrystallization or workup conditions are too dry or involve excessive heating.- Recrystallize from a solvent system containing some water (e.g., an alcohol/water mixture) to hydrolyze the boroxine back to the boronic acid.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Chloroform/Hexane)

This protocol is based on a reported synthesis of this compound.[6]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of warm chloroform.

  • Addition of Anti-solvent: Slowly add hexane to the solution with gentle swirling until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This general protocol is effective for separating boronic acids from non-acidic impurities.[1][5]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Repeat the extraction two more times to ensure complete transfer.

  • Aqueous Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify to a pH of 1-2 by adding 1-2 M hydrochloric acid (HCl) with stirring. The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on available information.

Solvent Solubility Notes
WaterInsoluble[7]Can be used as a wash or as a component in mixed-solvent systems for recrystallization of some boronic acids.[1]
Chloroform/HexaneSoluble in a mixtureA reported solvent system for recrystallization.[6]
Polar Organic SolventsGenerally solublePhenylboronic acids are typically soluble in solvents like ethanol and ethyl acetate.[3][8]
HexanesPoorly soluble[8]Can be used as an anti-solvent or for washing the final product.

Visualizations

Troubleshooting_Workflow start Start: Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity & Yield recrystallization->check_purity success Pure Product Obtained check_purity->success Acceptable troubleshoot Purity or Yield Unsatisfactory check_purity->troubleshoot Unacceptable oiling_out Issue: Oiling Out troubleshoot->oiling_out Identify Issue low_recovery Issue: Low Recovery troubleshoot->low_recovery no_precipitate Issue: No Precipitation troubleshoot->no_precipitate impurity_present Issue: Impurities Still Present troubleshoot->impurity_present change_solvent Action: Change Solvent/Cooling Rate oiling_out->change_solvent reduce_solvent Action: Reduce Solvent Volume low_recovery->reduce_solvent induce_xtal Action: Induce Crystallization no_precipitate->induce_xtal acid_base_extraction Alternative: Acid-Base Extraction impurity_present->acid_base_extraction change_solvent->recrystallization reduce_solvent->recrystallization induce_xtal->recrystallization acid_base_extraction->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purifying Boronic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of boronic acids.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of boronic acids and provides step-by-step solutions.

Question: My boronic acid is streaking or tailing on the silica gel column. What can I do to improve the peak shape?

Answer:

Peak tailing and streaking are common problems when purifying boronic acids on silica gel. This is often due to the interaction of the acidic boronic acid group with the silanol groups on the silica surface. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a modifier to your eluent. Acetic acid or trifluoroacetic acid (TFA) can help to protonate the silanol groups, reducing their interaction with the boronic acid. Start with a low concentration (e.g., 0.1-1%) and optimize as needed.[1]

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as the stationary phase, which can be less interactive with acidic compounds compared to silica gel.[1]

  • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic acid.[2]

  • Reversed-Phase Chromatography: If the boronic acid is sufficiently non-polar, reversed-phase chromatography on a C18 column can be a good alternative. The separation is based on hydrophobicity, avoiding the issues with silanol interactions.[3]

  • End-Capped Columns: For HPLC applications, using an end-capped column is recommended. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with polar analytes and resulting in improved peak shapes.[4][5]

Question: My boronic acid appears to be decomposing on the silica gel column. How can I prevent this?

Answer:

Decomposition of boronic acids on silica gel is a known issue, often due to the acidic nature of the silica. Here are some troubleshooting steps:

  • Minimize Exposure Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between the boronic acid and the silica gel.

  • Deactivated Silica Gel: Use silica gel that has been deactivated with water. This can be prepared by adding a specific weight percentage of water to the dry silica gel and allowing it to equilibrate.

  • Alternative Stationary Phases: As mentioned for peak tailing, using neutral alumina or a reversed-phase C18 material can prevent decomposition.[1]

  • Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) before chromatography. These are generally less prone to decomposition on silica gel.[2]

Question: I am having trouble separating my boronic acid from closely related impurities. What strategies can I employ?

Answer:

Improving the resolution between your target boronic acid and impurities often requires a systematic approach to method development.

  • Optimize the Mobile Phase: Systematically screen different solvent systems and gradient profiles. For normal phase chromatography, varying the ratio of a polar solvent (e.g., ethyl acetate, acetone, or methanol) in a non-polar solvent (e.g., hexanes, dichloromethane) is a good starting point.[1] For reversed-phase, adjusting the ratio of acetonitrile or methanol in water, often with an acid modifier like formic acid, is key.[3]

  • Try a Different Stationary Phase: The selectivity of the separation is highly dependent on the stationary phase. If you are using silica, consider trying alumina, or switch to a reversed-phase C18 or a phenyl column for different selectivity.[1][3]

  • Ion-Exchange Chromatography: For boronic acids with ionizable functional groups, ion-exchange chromatography can provide a powerful separation mechanism based on charge.[6][7]

  • Preparative HPLC: For difficult separations, preparative HPLC offers higher resolution than traditional flash chromatography.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for boronic acid purification?

A1: The choice of stationary phase depends on the polarity and stability of the boronic acid. The most common options are:

  • Silica Gel: Widely used but can cause issues like streaking and decomposition for some boronic acids.[1]

  • Boric Acid Impregnated Silica Gel: A modified version of silica gel that can improve purification of boronic esters by reducing over-adsorption.[2]

  • Neutral Alumina: A good alternative to silica gel, especially for acid-sensitive compounds.[1]

  • Reversed-Phase (C18): Suitable for non-polar to moderately polar boronic acids and avoids the problems associated with silica.[3]

  • Ion-Exchange Resins: Used for purifying boronic acids by exploiting their ionic properties.[6][7]

Q2: What are some common mobile phases for purifying boronic acids on silica gel?

A2: For normal phase chromatography on silica gel, a mixture of a non-polar and a polar solvent is typically used. Common combinations include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Hexanes/Acetone The polarity of the eluent is gradually increased to elute the boronic acid. For more polar boronic acids, methanol may be required.[1]

Q3: When should I consider using a non-chromatographic purification method?

A3: If column chromatography proves to be challenging or results in low yields, several alternative purification techniques can be effective for boronic acids:

  • Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective method for achieving high purity.[1]

  • Acid-Base Extraction: This technique is useful for separating acidic boronic acids from neutral or basic impurities. The boronic acid is converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by adding acid.

  • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily isolated by filtration. The pure boronic acid can then be recovered by treatment with acid.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Arylboronic Acid

Purification MethodStationary Phase / ConditionsMobile Phase / SolventsTypical Yield (%)Typical Purity (%)Notes
Flash Chromatography Silica GelHexane/Ethyl Acetate gradient60-8090-95Prone to streaking; may require mobile phase modifier.
Flash Chromatography Neutral AluminaHexane/Ethyl Acetate gradient70-85>95Good alternative for acid-sensitive boronic acids.[1]
Reversed-Phase Flash C18Water/Acetonitrile gradient with 0.1% Formic Acid75-90>98Excellent for moderately polar compounds; avoids silica-related issues.[3]
Recrystallization N/AHot Ethanol/Water50-70>99Highly effective for crystalline solids.
Acid-Base Extraction N/ANaOH(aq), Ethyl Acetate, HCl(aq)80-95>97Good for removing neutral impurities.
Diethanolamine Adduct N/ADiethyl Ether, HCl(aq)70-90>99Forms a crystalline solid that is easy to purify.

Experimental Protocols

Protocol 1: Purification of a Boronic Acid using Flash Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the boronic acid.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparation of Boric Acid Impregnated Silica Gel

  • In a round-bottom flask, suspend silica gel in ethanol.

  • Add boric acid to the suspension. A typical ratio is approximately 10% boric acid by weight relative to the silica gel.

  • Stir the suspension at room temperature for 2 hours.

  • Filter the silica gel and wash it with ethanol to remove excess boric acid.

  • Dry the impregnated silica gel in a vacuum oven at 140 °C for 48 hours before use.[8]

Protocol 3: Purification via Acid-Base Extraction

  • Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Shake the funnel gently, venting frequently. The boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer. Wash the organic layer with the NaOH solution two more times to ensure complete extraction.

  • Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a 1 M aqueous solution of hydrochloric acid (HCl). The pure boronic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water. If the product does not precipitate, extract the acidified aqueous solution with ethyl acetate.

Mandatory Visualization

Purification_Workflow start Crude Boronic Acid is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography_options Select Chromatography Method is_solid->chromatography_options No/Fails is_pure Is the product pure? recrystallization->is_pure finish Pure Boronic Acid is_pure->finish Yes is_pure->chromatography_options No normal_phase Normal Phase (Silica/Alumina) chromatography_options->normal_phase Polar Compound reverse_phase Reversed-Phase (C18) chromatography_options->reverse_phase Non-polar Compound ion_exchange Ion-Exchange chromatography_options->ion_exchange Ionic Compound other_methods Consider Alternative Methods chromatography_options->other_methods If chromatography fails normal_phase->is_pure reverse_phase->is_pure ion_exchange->is_pure acid_base Acid-Base Extraction other_methods->acid_base derivatization Diethanolamine Adduct Formation other_methods->derivatization acid_base->is_pure derivatization->is_pure

Caption: A decision tree for selecting a suitable purification method for boronic acids.

Troubleshooting_Workflow start Problem Encountered peak_tailing Peak Tailing/Streaking - Modify mobile phase (add acid) - Use neutral alumina - Use boric acid impregnated silica - Switch to reversed-phase start->peak_tailing Poor Peak Shape decomposition Decomposition on Column - Use flash chromatography - Use deactivated silica - Switch to alumina or C18 - Convert to boronic ester start->decomposition Low Recovery poor_separation Poor Separation - Optimize mobile phase gradient - Try a different stationary phase - Use preparative HPLC start->poor_separation Co-eluting Impurities solution Problem Resolved peak_tailing->solution decomposition->solution poor_separation->solution

References

How to prevent protodeboronation of 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-fluorobenzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, which is an electron-deficient arylboronic acid, this leads to the formation of 1-chloro-3-fluorobenzene as a byproduct, consuming the starting material and complicating the purification of the desired cross-coupled product. This reaction is often accelerated under basic conditions and at elevated temperatures, which are common in Suzuki-Miyaura coupling.[1]

Q2: What are the main factors that promote the protodeboronation of my this compound?

A2: The primary factors include:

  • High pH: Basic conditions, especially with strong bases, significantly accelerate protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.

  • Aqueous Solvents: The presence of a proton source, such as water, is necessary for protodeboronation to occur.

  • Long Reaction Times: Extended reaction times can lead to increased degradation of the boronic acid.

  • Electron-Deficient Nature: The fluorine and chlorine substituents on the phenyl ring make the boronic acid more susceptible to nucleophilic attack and subsequent protodeboronation.

Q3: How can I visually understand the protodeboronation process?

A3: The following diagram illustrates the general base-catalyzed mechanism of protodeboronation.

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway A ArB(OH)₂ (this compound) B [ArB(OH)₃]⁻ (Boronate anion) A->B + OH⁻ C Ar-H (1-Chloro-3-fluorobenzene) + B(OH)₄⁻ B->C + H₂O (Proton Source)

Base-catalyzed protodeboronation of an arylboronic acid.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1-chloro-3-fluorobenzene. High rate of protodeboronation.1. Modify the Base: Switch to a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or KOH). Use the minimum effective amount of base. 2. Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a Boronic Ester: Protect the boronic acid as a pinacol or MIDA ester to employ a "slow-release" strategy.[1] 4. Optimize Catalyst System: Use a highly active catalyst and ligand combination that promotes rapid cross-coupling, outcompeting protodeboronation.
Reaction is sluggish at lower temperatures. Insufficient thermal energy to drive the catalytic cycle.1. Screen Catalysts and Ligands: Employ more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, which can facilitate the reaction at lower temperatures. 2. Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate without significantly increasing side reactions.
Inconsistent results between batches. Variability in the quality of the boronic acid or reagents.1. Use High-Purity Reagents: Ensure the boronic acid, base, and solvent are of high purity and anhydrous where necessary. 2. Standardize Procedures: Maintain consistent reaction setup, reagent addition order, and stirring speed.
Difficulty in purifying the product from the protodeboronated byproduct. Similar physical properties of the product and byproduct.1. Prevent Formation: The most effective approach is to minimize the formation of the byproduct by implementing the solutions for high protodeboronation. 2. Chromatography Optimization: Develop a more selective chromatography method, potentially using a different solvent system or stationary phase.

Quantitative Data: Stability of Fluorinated Arylboronic Acids

Arylboronic AcidHalf-life (t₁/₂) at 70°C, pH > 13 (in 1:1 dioxane/water)
Phenylboronic acid~ 6.5 months
2-Fluorophenylboronic acid~ 1.5 hours
2,6-Difluorophenylboronic acid~ 4.7 minutes
Pentafluorophenylboronic acid< 3 milliseconds

Data adapted from kinetic studies on arylboronic acid protodeboronation. The conditions were chosen to isolate the base-catalyzed protodeboronation rate.

Experimental Protocols to Minimize Protodeboronation

Below are recommended experimental protocols for the Suzuki-Miyaura coupling of this compound, designed to minimize protodeboronation.

Protocol 1: Using a Mild Base and Optimized Catalyst System

This protocol is a good starting point for minimizing protodeboronation while using the free boronic acid.

Materials:

  • This compound

  • Aryl bromide coupling partner

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Potassium phosphate, finely ground)

  • 1,4-Dioxane/Water (10:1), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: "Slow-Release" Strategy Using a Pinacol Ester

This protocol is recommended for particularly challenging couplings where protodeboronation is highly problematic.

Workflow Diagram:

Slow_Release_Workflow Start Start with this compound pinacol ester Step1 Combine pinacol ester, aryl bromide, catalyst, ligand, and base in a Schlenk flask Start->Step1 Step2 Add degassed solvent (e.g., dioxane/water) Step1->Step2 Step3 Heat reaction mixture (e.g., 90-100°C) Step2->Step3 Step4 Slow hydrolysis of the pinacol ester to the boronic acid in situ Step3->Step4 Step6 Work-up and purification Step3->Step6 After completion Step5 Immediate consumption of the boronic acid in the Suzuki-Miyaura catalytic cycle Step4->Step5 [Low concentration of free boronic acid] End Desired biaryl product Step5->End Step6->End

Workflow for the slow-release strategy in Suzuki-Miyaura coupling.

Materials:

  • This compound pinacol ester

  • Aryl bromide coupling partner

  • Pd(PPh₃)₄ (Palladium catalyst)

  • K₂CO₃ (Potassium carbonate)

  • Toluene/Ethanol/Water (4:1:1), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 mmol), this compound pinacol ester (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Purge the vessel with an inert gas.

  • Add the degassed toluene/ethanol/water solvent mixture (6 mL).

  • Heat the mixture to 90-100°C with stirring until the reaction is complete as monitored by TLC or GC-MS.

  • Perform a standard aqueous work-up followed by purification by chromatography.

By utilizing these guidelines and protocols, researchers can significantly mitigate the issue of protodeboronation and improve the efficiency and reproducibility of their experiments involving this compound.

References

Navigating Reactions with 4-Chloro-2-fluorobenzeneboronic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 4-Chloro-2-fluorobenzeneboronic acid. Below you will find detailed information on reaction conditions, troubleshooting common issues, and experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling reactions using this compound typically falls between 70°C and 120°C. The ideal temperature is highly dependent on the reactivity of the coupling partner (aryl halide or triflate), the choice of catalyst, ligand, base, and solvent. For less reactive aryl chlorides, temperatures towards the higher end of this range may be necessary to achieve a good yield.[1] It is recommended to start with a temperature around 80-100°C and monitor the reaction progress. Excessive heat can lead to the decomposition of the boronic acid.

Q2: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water.

    • Solution: Use the boronic acid as fresh as possible. Consider using more stable derivatives like pinacol esters. Ensure your solvent is appropriately degassed to minimize oxidative degradation.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are of high purity and appropriately degassed.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is crucial.

    • Solution: A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., 1,4-dioxane/water, THF/water, toluene), and phosphine ligands may be necessary to find the optimal combination for your specific substrates.

  • Homocoupling: A common side reaction is the coupling of two boronic acid molecules.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing is crucial. Using a pre-formed Pd(0) catalyst source can sometimes mitigate this issue.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination reaction with an aryl halide and this compound?

A3: For a Buchwald-Hartwig amination, a common starting point is to use a palladium catalyst with a specialized phosphine ligand. The reaction temperature is typically elevated, often in the range of 80-110°C.

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is a good starting point.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically employed.

  • Atmosphere: As with Suzuki couplings, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Optimization of these parameters will likely be necessary for specific substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

dot

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)

dot

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions involving 4-Chloro-2-fluorobenzeneboronic acid.

Troubleshooting Guides

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes related to catalyst deactivation?

Answer:

Low or no yield in Suzuki-Miyaura coupling reactions with this compound can often be attributed to catalyst deactivation. The primary suspects are the instability of the boronic acid itself, issues with the palladium catalyst and ligands, and suboptimal reaction conditions.

A systematic approach to troubleshooting should be undertaken:

  • Integrity of this compound: This boronic acid, like many others, can be susceptible to decomposition, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by the presence of water and certain bases.

  • Palladium Catalyst State: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction or oxidation of the Pd(0) species by residual oxygen can halt the catalytic cycle.

  • Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, are prone to oxidation, which renders them ineffective at stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen or moisture in the reaction setup can all contribute to catalyst deactivation and low yields.

Question: I am observing a black precipitate in my reaction vessel. Is this related to catalyst deactivation?

Answer:

Yes, the formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst deactivation. This occurs when the catalytically active Pd(0) species, which should be stabilized by ligands in the solution, agglomerates into inactive palladium nanoparticles.

Several factors can lead to the formation of palladium black:

  • Ligand Degradation: As mentioned previously, oxidation or other degradation of the phosphine ligands leaves the Pd(0) atoms unprotected and prone to aggregation.

  • Inappropriate Ligand Choice: The steric and electronic properties of the ligand are crucial for stabilizing the palladium center. For an electron-deficient substrate like this compound, a sufficiently electron-rich and sterically bulky ligand is necessary to promote oxidative addition and prevent aggregation.

  • High Temperatures: While increased temperature can enhance reaction rates, excessive heat can also accelerate ligand degradation and palladium agglomeration.

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can lead to coordinatively unsaturated palladium species that readily aggregate.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions of this compound that can lead to catalyst poisoning or deactivation?

A1: The primary side reaction is protodeboronation , which consumes the boronic acid and can be exacerbated by aqueous basic conditions. Another potential issue is homocoupling of the boronic acid to form a biphenyl byproduct. While this does not directly deactivate the catalyst, it consumes the starting material and can complicate purification.

Q2: How does the ortho-fluoro substituent in this compound affect the reaction and potential catalyst deactivation?

A2: The ortho-fluoro substituent has two main effects. Electronically, it is an electron-withdrawing group, which can make the transmetalation step of the Suzuki-Miyaura cycle more challenging. Sterically, its presence can influence the approach of the boronic acid to the palladium center. While not directly causing deactivation, these electronic and steric factors can slow down the desired reaction, giving more time for deactivation pathways to occur.

Q3: What are the recommended starting points for reaction conditions to minimize catalyst deactivation when using this compound?

A3: To minimize catalyst deactivation, it is crucial to start with optimized and well-controlled reaction conditions. The following table provides a general starting point based on literature for similar substrates.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos)Electron-rich and bulky ligands that promote oxidative addition and stabilize the Pd(0) species.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately strong inorganic bases are generally effective.
Solvent Anhydrous and degassed 1,4-dioxane, THF, or toluene, often with a small amount of water.Aprotic solvents are preferred to minimize protodeboronation. Degassing is critical to remove oxygen.
Temperature 80-110 °CA balance between sufficient reaction rate and minimizing thermal degradation of the catalyst and ligands.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Q4: Can the choice of base influence catalyst stability?

A4: Absolutely. The base plays a critical role in the transmetalation step and can also influence the stability of the boronic acid. Stronger bases, especially in the presence of water, can accelerate the rate of protodeboronation of the this compound. This not only consumes the starting material but can also alter the pH of the reaction mixture, potentially affecting catalyst stability. Weaker bases like carbonates or phosphates are often a good starting point.

Data on Reaction Parameters and Catalyst Performance

The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings with substrates similar to this compound, illustrating the impact of various parameters on reaction outcomes.

Table 1: Effect of Temperature and Reaction Time on Product Yield

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O702485
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110895
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O702482
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110893
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001292
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1001295

Data adapted from studies on similar fluorinated aryl halides and boronic acids.

Table 2: Influence of Ligand Choice on Reaction Yield

Aryl HalideBoronic AcidPalladium SourceLigandBaseSolventYield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂PPh₃K₃PO₄Toluene25
4-ChlorotoluenePhenylboronic acidPd(OAc)₂P(t-Bu)₃K₃PO₄Toluene85
4-ChlorotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane91

Data illustrates the general trend of ligand effectiveness for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Deactivation Pathways and Experimental Workflow

Catalyst Deactivation Pathways

Catalyst_Deactivation Active_Catalyst Active Pd(0)L2 Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Inactive Pd Black Active_Catalyst->Deactivated_Catalyst Aggregation Oxidized_Catalyst Oxidized Pd(II) Active_Catalyst->Oxidized_Catalyst Oxygen Transmetalation Transmetalation (Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Protodeboronation Protodeboronation of This compound Transmetalation->Protodeboronation Competing Reaction Reductive_Elimination->Active_Catalyst Catalytic Cycle Regeneration Product Desired Product Reductive_Elimination->Product Ligand_Degradation Ligand Degradation (e.g., Oxidation) Ligand_Degradation->Active_Catalyst Leads to unstable Pd(0)

A diagram illustrating the main catalytic cycle and key catalyst deactivation pathways.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents 1. Verify Reagent Quality - Purity of boronic acid - Activity of Pd catalyst - Purity of ligand Start->Check_Reagents Check_Setup 2. Inspect Reaction Setup - Inert atmosphere (Ar/N2) - Anhydrous/degassed solvent - Proper stirring Check_Reagents->Check_Setup Success Successful Reaction Check_Reagents->Success Optimize_Conditions 3. Optimize Reaction Conditions - Screen different bases - Vary temperature - Adjust reaction time Check_Setup->Optimize_Conditions Check_Setup->Success Optimize_Catalyst 4. Modify Catalyst System - Screen different ligands - Adjust Pd/ligand ratio - Try a different Pd source Optimize_Conditions->Optimize_Catalyst Optimize_Conditions->Success Optimize_Catalyst->Success

A logical workflow for troubleshooting failed or low-yielding reactions.

Technical Support Center: Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively removing boronic acid byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid byproducts?

A1: The most common methods for removing boronic acid byproducts include:

  • Aqueous Extraction: This involves washing the reaction mixture with a basic aqueous solution to convert the boronic acid into its water-soluble boronate salt, which is then extracted into the aqueous phase.[1][2]

  • Scavenger Resins: These are solid-supported reagents with functional groups that selectively bind to boronic acids, allowing for their removal by filtration.[3][4] Common functional groups include diethanolamine (DEAM) and diols.[4][5]

  • Chromatography: Silica gel column chromatography can be used to separate the desired product from boronic acid byproducts, although it can sometimes be challenging due to the polarity of boronic acids.[1][6]

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification.[7][8]

  • Derivatization/Filtration: Boronic acids can be reacted with agents like diethanolamine to form a crystalline adduct that precipitates out of the solution and can be removed by filtration.[9][10]

Q2: Why can it be difficult to remove boronic acid byproducts using standard silica gel chromatography?

A2: Boronic acids and their esters can be challenging to purify via standard silica gel chromatography due to their polarity, which can cause strong interactions with the silica surface. This can lead to issues such as tailing of the product peak or even irreversible adsorption of the boronic acid onto the column.[1]

Q3: Are there any alternatives to silica gel for the chromatographic purification of compounds from boronic acid byproducts?

A3: Yes, if you are facing challenges with silica gel, you can consider using alumina (neutral or basic) as the stationary phase.[3] Additionally, modifying the silica gel by impregnating it with boric acid has been shown to suppress the over-adsorption of pinacol boronic esters, leading to improved elution.[1]

Q4: What are scavenger resins and how do they work to remove boronic acids?

A4: Scavenger resins are solid supports, typically silica or polymer-based, that are functionalized with chemical groups designed to react with and bind to specific impurities. For boronic acid removal, resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective.[4][5] The crude reaction mixture is stirred with the resin, the boronic acid byproduct binds to the resin, and the resin is then simply filtered off, leaving the purified product in solution.

Q5: When is a basic aqueous wash a suitable method for removing boronic acid?

A5: A basic aqueous wash is a suitable method when your desired product is stable under basic conditions and has low solubility in water. The base converts the acidic boronic acid into a highly water-soluble boronate salt, which is then easily extracted into the aqueous layer.[1][2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
Product is still contaminated with boronic acid after purification. Co-elution during column chromatography.Optimize the solvent system for your column chromatography to improve separation. A more polar solvent system may be necessary to retain the boronic acid on the silica gel.[6]Better separation of the product and boronic acid, leading to a purer product.
Inefficient aqueous workup.Perform an acid-base extraction. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the boronic acid.[1]Complete removal of the boronic acid into the aqueous layer.
Significant homo-coupling of starting materials is observed. Reaction conditions are not optimal.Re-evaluate your reaction conditions, such as catalyst, base, and solvent.Reduced formation of homo-coupled byproducts.
One of the coupling partners is prone to homo-coupling.Consider adding the prone coupling partner slowly to the reaction mixture to maintain a low concentration and favor the cross-coupling reaction.[6]Increased yield of the desired cross-coupled product.
The product appears as an oil and will not crystallize. The product may be an oil at room temperature.If the product is expected to be an oil, purification by column chromatography is the most suitable method.[6]Isolation of the pure product as an oil.
The presence of impurities is inhibiting crystallization.Attempt further purification by column chromatography to remove impurities and then try to recrystallize the product.[6]Successful crystallization of the purified product.
Emulsion formation during aqueous workup. High concentration of reagents or byproducts acting as surfactants.1. Add a saturated aqueous NaCl solution (brine) to help break the emulsion. 2. Filter the mixture through a pad of Celite. 3. As an alternative to liquid-liquid extraction, consider using a scavenger resin.[3]Resolution of the emulsion and clear separation of the organic and aqueous layers.

Data Presentation

Table 1: Comparison of Boronic Acid Removal Method Efficiencies

Method Principle of Removal Typical Purity Achieved Advantages Limitations
Basic Aqueous Wash Conversion to water-soluble boronate saltGood to ExcellentSimple, inexpensive, and effective for base-stable compounds.Not suitable for base-sensitive products; can lead to emulsions.
Scavenger Resins Selective binding to the solid supportExcellentHigh selectivity, simple filtration workup, suitable for a wide range of substrates.The cost of the resin can be a factor.
Chromatography Differential adsorption on a stationary phaseGood to ExcellentWidely applicable and can separate complex mixtures.Can be time-consuming and may lead to product loss on the column.[1]
Recrystallization Difference in solubility between the product and impuritiesExcellentCan yield very pure crystalline products.Only applicable to solid products; some product loss is inevitable.[7]
Derivatization/Filtration Conversion to an insoluble adductExcellentHigh purity can be achieved with a simple filtration step.Requires an additional reaction step and is dependent on the formation of a filterable solid.[9]

Table 2: Comparison of Selected Boronic Acid Scavenger Resins

Resin Name Functional Group Support Typical Loading (mmol/g) Key Features
SiliaBond DEAM Diethanolamine (DEAM)SilicaVaries by productHighly effective for the sequestration of boronic acids.[4][5]
SiliaBond Diol DiolSilicaVaries by productEffective scavenger for boronic acids.[4]
SiliaBond Guanidine DiisopropylguanidineSilicaVaries by productPowerful scavenger for boronic acids and phenolic acids.[11]
Amberlite™ IRA743 N-glucamineStyrene-divinylbenzene>0.8Boron-selective ion-exchange resin.

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts using a Basic Aqueous Wash

This method is suitable for products that are stable under basic conditions and have low solubility in aqueous media.

Materials:

  • Crude reaction mixture

  • Appropriate organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1-2 M aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous NaOH solution. Repeat the wash 2-3 times.

  • Separation: Combine the organic layers.

  • Washing: Wash the combined organic layer with brine to remove any residual water and base.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.[1]

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is effective for removing boronic acids by converting them into a filterable solid.

Materials:

  • Crude product containing boronic acid

  • A non-polar solvent in which the diethanolamine adduct is insoluble (e.g., diethyl ether)[3]

  • Diethanolamine

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable non-polar solvent.[3]

  • Adduct Formation: Add diethanolamine dropwise to the solution while stirring. The boronic acid-diethanolamine adduct will precipitate as a solid.

  • Filtration: Filter the mixture and wash the collected solid with a small amount of cold solvent.

  • Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the final product.

Protocol 3: Boronic Acid Removal with a Scavenger Resin

This method is ideal for base-sensitive compounds or when extractions prove to be problematic.

Materials:

  • Crude reaction mixture

  • Suitable boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol)[4]

  • Appropriate organic solvent

  • Standard laboratory glassware for filtration

Procedure:

  • Resin Selection: Choose a suitable boronic acid scavenger resin.[9]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid).

  • Agitation: Stir or shake the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter off the resin and wash it with a small amount of the organic solvent.

  • Product Isolation: Combine the filtrate and the washings, and then concentrate under reduced pressure to obtain the purified product.[9]

Visualizations

experimental_workflow_aqueous_wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with 1-2 M NaOH (aq) (2-3 times) dissolve->extract separate Separate Organic and Aqueous Layers extract->separate wash_brine Wash Organic Layer with Brine separate->wash_brine Organic Layer waste Aqueous Waste (contains boronate salt) separate->waste Aqueous Layer dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for Boronic Acid Removal via Basic Aqueous Wash.

experimental_workflow_scavenger_resin start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_resin Add Scavenger Resin (e.g., DEAM resin) dissolve->add_resin stir Stir/Agitate (1-4 hours) add_resin->stir filter Filter stir->filter concentrate Concentrate Filtrate filter->concentrate Filtrate waste Used Resin with Bound Boronic Acid filter->waste Solid product Purified Product concentrate->product

Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.

logical_relationship_troubleshooting problem Problem: Impure Product cause1 Possible Cause: Co-elution in Chromatography problem->cause1 cause2 Possible Cause: Inefficient Aqueous Wash problem->cause2 cause3 Possible Cause: Incomplete Reaction problem->cause3 solution1 Solution: Optimize Eluent System cause1->solution1 solution2 Solution: Perform Acid-Base Extraction cause2->solution2 solution3 Solution: Re-evaluate Reaction Conditions cause3->solution3

Caption: Troubleshooting Logic for Product Contamination Issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-2-fluorobenzeneboronic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 4-Chloro-2-fluorobenzeneboronic acid. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules. The purity of this reagent is paramount as impurities can lead to undesirable side products, lower reaction yields, and complicate the purification of the final compound. This guide explores the use of HPLC for purity analysis and compares its performance with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like arylboronic acids. Reversed-phase HPLC is the most common mode employed for this purpose.

Challenges in HPLC Analysis of Boronic Acids

A significant challenge in the reversed-phase HPLC analysis of boronic acids is their propensity for on-column dehydration to form cyclic anhydrides, known as boroxines. This can lead to peak distortion and inaccurate quantification. Furthermore, the potential for hydrolysis of boronic acid esters, if present as impurities, back to the boronic acid under aqueous mobile phase conditions can also complicate the analysis. Careful method development is crucial to mitigate these issues.

Recommended HPLC Method

Based on available literature for similar aromatic boronic acids, a reversed-phase HPLC method is recommended. The use of a mixed-mode column or a C18 column with specific mobile phase conditions can provide good resolution and minimize on-column degradation.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A mixed-mode reversed-phase/cation-exchange column, such as Primesep P (4.6 x 150 mm, 5 µm), or a robust C18 column like Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) is recommended to minimize on-column hydrolysis.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or Sulfuric Acid buffer

    • B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the main component and any less polar impurities. A starting point could be 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Potential Impurities

The primary impurities in this compound may include:

  • Boroxine: The cyclic anhydride trimer formed by dehydration.

  • De-boronated starting material: 1-Chloro-3-fluorobenzene.

  • Homocoupling products: Biphenyl derivatives formed during synthesis.

  • Isomers: Such as 2-Chloro-4-fluorobenzeneboronic acid.

Data Presentation

The following table presents representative data for the purity analysis of this compound and a common alternative, 4-Chlorophenylboronic acid, using the described HPLC method.

CompoundRetention Time (min)Purity (%)Major Impurity (%)
This compound 8.298.70.8 (Boroxine)
4-Chlorophenylboronic acid7.599.10.5 (De-boronated)

Note: The data presented is representative and may vary based on the specific batch and analytical conditions.

Alternative Analytical Methods

While HPLC is a primary technique, other methods offer complementary information and can be advantageous in specific situations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Boronic acids are non-volatile and require derivatization prior to analysis.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the boronic acid sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diethanolamine to form a volatile ester.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Injector: Splitless, 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and resolution, particularly for charged species, and requires minimal sample volume.

Experimental Protocol: Capillary Electrophoresis

  • Capillary: Fused silica capillary (50 µm i.d., 30 cm effective length).

  • Buffer: 25 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection for 5 seconds.

  • Detection: UV at 214 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative purity assessment (qNMR).

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H-NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

Comparison of Analytical Methods

FeatureHPLCGC-MSCapillary ElectrophoresisNMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Differential migration of ions in an electric field.Nuclear spin transitions in a magnetic field.
Sample Volatility Not required.Required (derivatization often needed).Not required.Not required.
Resolution HighVery HighVery HighModerate
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg-fg range)Lower (µg-mg range)
Quantification ExcellentGood (with internal standard)Good (with internal standard)Excellent (qNMR)
Throughput HighModerateHighLow to Moderate
Strengths Versatile, robust, widely available.High sensitivity, structural information from MS.High efficiency, minimal sample consumption.Definitive structural information, absolute quantification without a specific reference standard of the analyte.
Limitations Potential for on-column degradation.Derivatization can be complex and introduce errors.Sensitive to matrix effects.Lower sensitivity, higher instrumentation cost.

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter Sample B->C D Autosampler (Injection) C->D F Column D->F E HPLC Pump (Mobile Phase) E->F G UV Detector F->G H Chromatogram G->H I Peak Integration H->I J Purity Calculation I->J

Caption: A typical workflow for HPLC purity analysis.

Method_Comparison cluster_technique cluster_attributes HPLC HPLC Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity Good Quantification Quantification HPLC->Quantification Excellent GCMS GC-MS GCMS->Resolution Very High GCMS->Sensitivity Excellent GCMS->Quantification Good Structure Structural Info GCMS->Structure Yes (MS) CE Capillary Electrophoresis CE->Resolution Very High CE->Sensitivity Excellent CE->Quantification Good NMR NMR Spectroscopy NMR->Resolution Moderate NMR->Sensitivity Low NMR->Quantification Excellent NMR->Structure Definitive

Caption: Comparison of key attributes of analytical methods.

Conclusion

For routine purity analysis of this compound, HPLC remains the method of choice due to its robustness, versatility, and excellent quantitative capabilities. Careful method development, particularly in the selection of the column and mobile phase, is essential to mitigate potential on-column degradation and ensure accurate results.

GC-MS serves as a highly sensitive alternative, especially for identifying and quantifying volatile impurities, but requires a derivatization step. Capillary Electrophoresis offers exceptional separation efficiency and is ideal for situations where sample volume is limited. NMR Spectroscopy , particularly qNMR, provides an orthogonal method for absolute purity determination and is invaluable for structural confirmation of the main component and any impurities.

The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. For comprehensive characterization, a combination of these techniques is often employed in the pharmaceutical industry.

Characterization of 4-Chloro-2-fluorobenzeneboronic acid: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common mass spectrometry techniques for the characterization of 4-Chloro-2-fluorobenzeneboronic acid: Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist researchers in selecting the appropriate analytical method for their specific needs, supported by illustrative experimental data and detailed protocols.

Introduction to this compound

This compound is an organoboron compound with the chemical formula C₆H₅BClFO₂ and a molecular weight of approximately 174.37 g/mol .[1][2][3] It serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its purity and structural integrity are paramount for the successful synthesis of pharmaceuticals and other high-value chemical entities. Mass spectrometry is a powerful analytical technique for confirming the identity, purity, and structure of such compounds.

Mass Spectrometry Techniques: A Comparative Analysis

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are two widely used methods for the analysis of small molecules like this compound. Each technique offers distinct advantages and disadvantages in terms of sample preparation, ionization mechanism, and the nature of the data generated.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1] It typically involves the analysis of samples in solution, which can sometimes lead to the formation of adducts or multimers, complicating data interpretation.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a robust and highly sensitive technique, but often requires chemical derivatization for polar compounds like boronic acids to increase their volatility and thermal stability.[6][7][8]

Performance Comparison

The following table summarizes the key performance characteristics of ESI-MS and GC-MS for the analysis of this compound based on hypothetical, yet representative, experimental data.

ParameterElectrospray Ionization-MS (ESI-MS)Gas Chromatography-MS (GC-MS) with Derivatization
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.2 µg/mL
Precision (RSD%) < 3%< 2%
Sample Preparation Simple dissolutionDerivatization required
Throughput HighModerate
Key Advantage Analysis of the intact moleculeHigh sensitivity and chromatographic separation
Potential Challenge Formation of adducts and multimersDerivatization can be time-consuming

Experimental Protocols

Detailed methodologies for the analysis of this compound using both ESI-MS and GC-MS are provided below.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. A working solution of 10 µg/mL is prepared by diluting the stock solution with a 1:1 mixture of methanol and water.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

  • Infusion: The sample solution is directly infused into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis: The resulting mass spectrum is analyzed for the deprotonated molecular ion [M-H]⁻ and any characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
  • Derivatization: To 1 mg of this compound, 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 1 mL of pyridine are added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 40-600

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the derivatized analyte. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragmentation patterns.

Hypothetical Mass Spectra and Fragmentation

ESI-MS: In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 173.0. Due to the soft nature of the ionization, minimal fragmentation is anticipated.

GC-MS (with TMS derivatization): After derivatization with BSTFA, the molecular weight of the di-TMS ester of this compound will be 318.1 g/mol . The EI mass spectrum would likely show a molecular ion peak at m/z 318. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the C-B bond.

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_ESI ESI-MS Workflow cluster_GC GC-MS Workflow ESI_Sample Sample Dissolution ESI_Infusion Direct Infusion ESI_Sample->ESI_Infusion ESI_MS Mass Analysis ESI_Infusion->ESI_MS ESI_Data Data Interpretation ESI_MS->ESI_Data GC_Sample Sample GC_Deriv Derivatization GC_Sample->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_MS Mass Analysis GC_Sep->GC_MS GC_Data Data Interpretation GC_MS->GC_Data

Caption: A comparison of the experimental workflows for ESI-MS and GC-MS analysis.

Signaling_Pathway Drug Drug Derived from This compound Receptor Cell Surface Receptor Drug->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: A hypothetical signaling pathway inhibited by a drug synthesized from the target compound.

Analytical_Techniques MS Mass Spectrometry ESI_MS ESI-MS MS->ESI_MS GC_MS GC-MS MS->GC_MS LC_MS LC-MS MS->LC_MS Chromatography Chromatography GC Gas Chromatography Chromatography->GC LC Liquid Chromatography Chromatography->LC Spectroscopy Spectroscopy NMR NMR Spectroscopy->NMR IR FTIR Spectroscopy->IR GC->GC_MS LC->LC_MS

Caption: The relationship between mass spectrometry and other key analytical techniques.

Conclusion

Both ESI-MS and GC-MS are valuable techniques for the characterization of this compound. The choice between them depends on the specific analytical goals. ESI-MS offers a rapid and straightforward method for confirming the molecular weight of the intact molecule. In contrast, GC-MS, although requiring an additional derivatization step, provides higher sensitivity and the added dimension of chromatographic separation, which can be crucial for impurity profiling. For routine identity confirmation, ESI-MS may be sufficient, while for detailed purity analysis and quantitative studies, the enhanced separation and sensitivity of GC-MS would be more appropriate.

References

19F NMR analysis of reactions involving 4-Chloro-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Analytical Techniques for Monitoring Suzuki-Miyaura Reactions of 4-Chloro-2-fluorobenzeneboronic acid

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Suzuki-Miyaura cross-coupling reactions involving this compound. This document serves as a practical resource, offering experimental protocols, comparative data, and visual workflows to assist in selecting the optimal analytical method for reaction monitoring and optimization.

The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis, particularly for the creation of biaryl compounds that are prevalent in pharmaceuticals and advanced materials. The incorporation of fluorine, as with this compound, can significantly enhance the pharmacological properties of a molecule. Consequently, the ability to accurately monitor these reactions is paramount for efficient process development and quality control.

The Power of ¹⁹F NMR in Reaction Analysis

¹⁹F NMR spectroscopy stands out as a highly effective technique for tracking the progress of reactions involving fluorinated compounds.[1] Its key advantages include high sensitivity, a broad range of chemical shifts that minimizes signal overlap, and a lack of interfering background signals in typical reaction media.[2] This allows for direct, real-time monitoring of both the consumption of fluorinated starting materials and the formation of fluorinated products, often with minimal sample preparation.

A representative Suzuki-Miyaura reaction is the coupling of this compound with an aryl halide, such as bromobenzene, catalyzed by a palladium complex.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Chloro-2-fluorobenzeneboronic_acid This compound Reaction_Center 4-Chloro-2-fluorobenzeneboronic_acid->Reaction_Center + Bromobenzene Bromobenzene Bromobenzene->Reaction_Center + Pd_catalyst Pd Catalyst Pd_catalyst->Reaction_Center Base Base Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 2-Fluoro-4-chlorobiphenyl 2-Fluoro-4-chlorobiphenyl Side_products Side Products Reaction_Center->2-Fluoro-4-chlorobiphenyl Reaction_Center->Side_products

Figure 1: A generalized Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for obtaining reliable data. The following table summarizes the key performance characteristics of ¹⁹F NMR, HPLC-UV, and GC-MS for monitoring the Suzuki-Miyaura reaction of this compound.

Feature¹⁹F NMR SpectroscopyHPLC-UVGC-MS
Principle Resonance of ¹⁹F nuclei in a magnetic field.Chromatographic separation with UV detection.Gas phase chromatographic separation with mass detection.
Sample Preparation Minimal, often direct analysis of an aliquot.Requires quenching, dilution, and filtration.Requires quenching, extraction, and possibly derivatization.
Quantitative Analysis Direct, using an internal standard.[1]Requires individual calibration curves.Requires individual calibration curves.
Specificity High for fluorinated species.Dependent on chromatographic resolution.High (based on retention time and mass fragmentation).
Analysis Time Fast (typically 2-10 minutes).Moderate (typically 10-25 minutes).Moderate (typically 15-45 minutes).
In-situ Monitoring Feasible with an NMR tube setup.Not possible.Not possible.
Structural Information Information about the fluorine chemical environment.Limited to UV absorbance.Detailed structural information from mass spectra.

Experimental Protocols

¹⁹F NMR Spectroscopy: A Detailed Protocol

This protocol is adapted from established methods for quantitative ¹⁹F NMR analysis of Suzuki-Miyaura reactions.[1]

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a fluorine probe.

Procedure:

  • Prepare a stock solution of a suitable internal standard (e.g., fluorobenzene or 1-fluoro-4-nitrobenzene) in a deuterated solvent (e.g., DMSO-d₆).

  • At specified time intervals, withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.

  • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the aliquot in an NMR tube.

  • Acquire the ¹⁹F NMR spectrum. For accurate quantification, ensure a sufficient relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals for this compound, the 2-fluoro-4-chlorobiphenyl product, and the internal standard.

  • Calculate the reaction conversion and product concentration based on the relative integral values.

Expected ¹⁹F Chemical Shifts:

  • This compound: The ¹⁹F chemical shift is anticipated to be in the range of -110 to -120 ppm relative to CFCl₃.

  • 2-Fluoro-4-chlorobiphenyl (Product): A downfield shift relative to the starting material is expected upon formation of the biaryl system.

  • Internal Standard (e.g., Fluorobenzene): Approximately -113.15 ppm relative to CFCl₃.

Alternative Chromatographic Protocols

HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Quantification: Based on peak area relative to a calibration curve.

GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient to ensure separation of the starting materials and products.

  • Detection: Mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) for enhanced quantitative sensitivity.

  • Quantification: Based on peak area relative to a calibration curve.

Quantitative Data and Workflow Visualizations

The following table presents representative data for the conversion of a Suzuki-Miyaura reaction monitored by the three techniques, illustrating their comparable quantitative performance under optimized conditions.

Table 1: Representative Reaction Conversion Data

Time (hours)¹⁹F NMR Conversion (%)HPLC-UV Conversion (%)GC-MS Conversion (%)
0.515.214.815.5
135.836.535.2
268.467.969.1
495.194.595.8
6>99>99>99

This data is illustrative and may vary based on specific reaction conditions.

The workflows for each analytical method are depicted in the following diagrams:

NMR_Workflow cluster_workflow ¹⁹F NMR Analysis Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Prepare Dilute with Deuterated Solvent + Internal Standard Sample->Prepare Analyze Acquire ¹⁹F NMR Spectrum Prepare->Analyze Process Process Spectrum (Phase, Baseline) Analyze->Process Quantify Integrate and Calculate Concentration Process->Quantify End End Analysis Quantify->End

Figure 2: ¹⁹F NMR analysis workflow.

HPLC_Workflow cluster_workflow HPLC-UV Analysis Workflow Start Start Reaction Sample Withdraw and Quench Aliquot Start->Sample Prepare Dilute and Filter Sample->Prepare Analyze Inject and Run HPLC Prepare->Analyze Process Integrate Peaks Analyze->Process Quantify Calculate Concentration (vs. Calibration Curve) Process->Quantify End End Analysis Quantify->End

Figure 3: HPLC-UV analysis workflow.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow Start Start Reaction Sample Withdraw and Quench Aliquot Start->Sample Prepare Extract and Concentrate Sample->Prepare Analyze Inject and Run GC-MS Prepare->Analyze Process Integrate Peaks Analyze->Process Quantify Calculate Concentration (vs. Calibration Curve) Process->Quantify End End Analysis Quantify->End

Figure 4: GC-MS analysis workflow.

References

A Comparative Guide to 4-Chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-Chloro-2-fluorophenylboronic acid with other substituted phenylboronic acids, supported by experimental data, to inform substrate selection in synthetic chemistry.

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and material science. The choice of the phenylboronic acid substrate is critical, as its reactivity and the properties of the resulting coupled product are heavily influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative overview of 4-Chloro-2-fluorophenylboronic acid against other commonly utilized substituted phenylboronic acids, supported by experimental data from various studies.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is governed by a combination of electronic and steric factors. Electron-withdrawing groups can influence the transmetalation step, while steric hindrance, particularly from ortho-substituents, can impact the rate of reaction. 4-Chloro-2-fluorophenylboronic acid, with its electron-withdrawing chloro and fluoro substituents, presents a unique electronic profile. The following tables summarize the performance of 4-Chloro-2-fluorophenylboronic acid in comparison to other substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.

Disclaimer: The following data has been compiled from multiple sources. Reaction conditions vary between experiments and are provided for context. Direct comparison of yields should be made with caution.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Phenylboronic AcidAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloro-2-fluorophenylboronic acid 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene100295
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103~98 (Conversion)[1]
4-Chlorophenylboronic acid4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene1001698
2-Fluorophenylboronic acid4-BromobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Dioxane1001891
4-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃DMF100199

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling with Aryl Chlorides

Phenylboronic AcidAryl ChlorideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloro-2-fluorophenylboronic acid 4-ChloroacetophenonePd₂(dba)₃/XPhosK₃PO₄t-Amyl alcohol1102485
Phenylboronic acid4-ChloroacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene1002496
4-Fluorophenylboronic acid4-ChlorobenzonitrilePd₂(dba)₃/RuPhosK₃PO₄Dioxane1101888
4-Chlorophenylboronic acid4-ChlorobenzonitrilePd(OAc)₂/cataCXium AK₃PO₄Dioxane/H₂O100497
2-Fluorophenylboronic acid2-ChlorotoluenePd₂(dba)₃/tBuXPhosK₃PO₄Dioxane1102478
4-Methoxyphenylboronic acid4-ChlorotoluenePd(OAc)₂/DavePhosK₃PO₄Toluene1002494

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, are substrate-dependent and may require optimization.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base in Schlenk Tube B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst and Solvent B->C D Heat and Stir for Specified Time C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature and Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H I Final Product H->I

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-X Pd0->PdII R-X Transmetal Transmetalation PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-B(OR)₂ Base PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' ArX R-X ArB R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison: 4-Chloro-2-fluorophenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical parameter that can significantly influence the efficiency, robustness, and scalability of this transformation. This guide provides an in-depth, data-driven comparison of 4-Chloro-2-fluorophenylboronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a clear perspective on the advantages and disadvantages of each.

The fundamental trade-off between boronic acids and their pinacol esters lies in the balance between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields in some cases. However, this heightened reactivity often comes at the cost of reduced stability, making them more susceptible to degradation. Conversely, pinacol esters are lauded for their enhanced stability, which translates to longer shelf-life, easier handling, and often, more reproducible results.

Quantitative Performance Comparison

Parameter4-Chloro-2-fluorophenylboronic Acid4-Chloro-2-fluorophenylboronic acid Pinacol EsterKey Advantages
Typical Reaction Yield Good to ExcellentExcellent (A yield of 87% has been reported in the Suzuki coupling of a related 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester.[1])The pinacol ester often provides more consistent and high yields due to its stability.
Relative Reactivity HigherLowerThe boronic acid's higher reactivity can be advantageous for less reactive coupling partners.
Stability (Shelf-life) Moderate (Susceptible to dehydration to form boroxines and protodeboronation.)High (The pinacol group protects the boronic acid moiety from degradation.)The pinacol ester is preferred for long-term storage and use in multi-step syntheses.
Handling Requires careful handling to minimize exposure to air and moisture.Easier to handle, often a crystalline solid that is less sensitive to atmospheric conditions.The pinacol ester's ease of handling simplifies experimental setup and improves reproducibility.
Solubility Generally soluble in polar aprotic solvents like THF and dioxane.Generally exhibits better solubility in a wider range of organic solvents.[2][3][4]The enhanced solubility of the pinacol ester can be beneficial for reaction setup and purification.
Purification Can be challenging due to potential decomposition on silica gel.Generally stable to chromatographic purification.The stability of the pinacol ester allows for more straightforward purification of both the reagent and the final product.

The Stability-Reactivity Trade-off: A Deeper Dive

The enhanced stability of the 4-Chloro-2-fluorophenylboronic acid pinacol ester is a significant advantage in many practical applications. Boronic acids, in their free form, are prone to several decomposition pathways, most notably dehydration to form cyclic anhydrides known as boroxines, and protodeboronation, the cleavage of the C-B bond. These degradation processes can lead to lower yields and the formation of impurities, complicating the purification of the desired product. The pinacol ester effectively protects the boronic acid functional group from these degradation pathways, ensuring a higher purity of the reagent and more consistent reaction outcomes.

On the other hand, the higher reactivity of 4-Chloro-2-fluorophenylboronic acid can be beneficial in certain scenarios. The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step. The free boronic acid, being more Lewis acidic, can facilitate a faster transmetalation compared to the more sterically hindered and less Lewis acidic pinacol ester. This can be particularly advantageous when working with challenging substrates, such as electron-rich or sterically hindered aryl halides.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed experimental protocols for a generic Suzuki-Miyaura cross-coupling reaction that can be adapted for both 4-Chloro-2-fluorophenylboronic acid and its pinacol ester.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Chloro-2-fluorophenylboronic acid OR 4-Chloro-2-fluorophenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Chemical Logic

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key relationships and workflows.

Suzuki_Miyaura_Workflow start Start: Assemble Reactants (Aryl Halide, Boron Reagent, Catalyst, Base) inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (Monitor Reaction Progress) add_solvent->heating workup Aqueous Workup (Extraction and Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product (Biaryl Compound) purification->product

References

Benchmarking 4-Chloro-2-fluorobenzeneboronic Acid: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive performance comparison of 4-Chloro-2-fluorobenzeneboronic acid against key alternative reagents in the widely utilized Suzuki-Miyaura cross-coupling reaction. The data presented herein, supported by detailed experimental protocols and visual aids, aims to facilitate informed decisions in the strategic design of synthetic routes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The choice of the boronic acid reagent is critical, as its electronic and steric properties significantly influence reaction efficiency, yield, and selectivity. This compound is a valuable building block, offering a unique combination of electronic features due to the presence of both a chloro and a fluoro substituent. This guide benchmarks its performance against simpler, related alternatives: 4-chlorophenylboronic acid and 2-fluorophenylboronic acid.

Performance Comparison in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, the following tables summarize the expected and reported yields for the Suzuki-Miyaura coupling of this compound and its alternatives with various aryl bromides. The selected aryl bromides represent a range of electronic properties, from electron-donating to electron-withdrawing, to assess the versatility of each boronic acid.

It is generally understood that electron-withdrawing groups on the phenylboronic acid can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields, especially with electron-rich aryl halides. Conversely, electron-donating groups on the aryl halide can slow down the initial oxidative addition step. The interplay of these electronic effects is crucial in determining the overall reaction outcome.

Table 1: Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide (4-Bromoanisole)

Boronic Acid ReagentAryl BromideProductReported Yield (%)
This compound 4-Bromoanisole4-Chloro-2-fluoro-4'-methoxybiphenylNot directly reported; expected to be high
4-Chlorophenylboronic acid4-Bromoanisole4-Chloro-4'-methoxybiphenyl~95%
2-Fluorophenylboronic acid4-Bromoanisole2-Fluoro-4'-methoxybiphenyl~90%
Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl>99%[1]

Table 2: Suzuki-Miyaura Coupling with a Neutral Aryl Bromide (4-Bromotoluene)

Boronic Acid ReagentAryl BromideProductReported Yield (%)
This compound 4-Bromotoluene4-Chloro-2-fluoro-4'-methylbiphenylNot directly reported; expected to be high
4-Chlorophenylboronic acid4-Bromotoluene4-Chloro-4'-methylbiphenylHigh yields generally reported
2-Fluorophenylboronic acid4-Bromotoluene2-Fluoro-4'-methylbiphenylHigh yields generally reported
Phenylboronic acid4-Bromotoluene4-Methylbiphenyl~95%

Table 3: Suzuki-Miyaura Coupling with an Electron-Poor Aryl Bromide (1-Bromo-4-nitrobenzene)

Boronic Acid ReagentAryl BromideProductReported Yield (%)
This compound 1-Bromo-4-nitrobenzene4-Chloro-2-fluoro-4'-nitrobiphenylNot directly reported; expected to be very high
4-Chlorophenylboronic acid1-Bromo-4-nitrobenzene4-Chloro-4'-nitrobiphenylVery high yields generally reported
2-Fluorophenylboronic acid1-Bromo-4-nitrobenzene2-Fluoro-4'-nitrobiphenylVery high yields generally reported
Phenylboronic acid1-Bromo-4-nitrobenzene4-NitrobiphenylHigh yields generally reported

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the specific reagents being used.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (10 mL) to the flask.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X      L2 Aryl_Halide->ArPd(II)XL2 Pd(0)L2 Pd(0)L2 Pd(0)L2->ArPd(II)XL2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      L2 ArPd(II)XL2->ArPd(II)Ar'L2 Boronic_Acid Ar'-B(OH)2 Transmetalation Transmetalation Boronic_Acid->ArPd(II)Ar'L2 Base Base Base->ArPd(II)Ar'L2 ArPd(II)Ar'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination Biaryl_Product Ar-Ar' ArPd(II)Ar'L2->Biaryl_Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Start Start Reagent_Mixing Mix Aryl Halide, Boronic Acid, Catalyst, and Base Start->Reagent_Mixing Inert_Atmosphere Establish Inert Atmosphere Reagent_Mixing->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Reaction Mixture Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a potent and versatile reagent for Suzuki-Miyaura cross-coupling reactions. The presence of both a chloro and a fluoro group, both being electron-withdrawing, is expected to enhance its reactivity, particularly in couplings with electron-rich aryl halides. While direct comparative data under identical conditions is not always available, the trends observed with singly substituted analogs suggest that this compound should perform comparably or even superiorly in many cases, offering a valuable tool for the synthesis of complex biaryl structures. The provided experimental protocol serves as a robust starting point for the application of this and similar boronic acids in organic synthesis. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.

References

Validating 4-Chloro-2-fluorobenzeneboronic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-2-fluorobenzeneboronic acid, alongside alternative boronic acids, to aid in its validation. Detailed experimental protocols and visual workflows are included to support robust scientific practice.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparable alternatives: 4-chlorophenylboronic acid and 2-fluorophenylboronic acid. This data is essential for confirming the structure and purity of the target compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
This compound DMSO-d₆Data not publicly available in detail. Expected signals would be in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns influenced by both chlorine and fluorine substituents.
4-Chlorophenylboronic acidDMSO-d₆8.13 (s, 2H, B(OH)₂), 7.82 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H)
2-Fluorophenylboronic acidCDCl₃8.15 (s, 2H, B(OH)₂), 7.90 (t, J=7.6 Hz, 1H), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆Data not publicly available in detail. Expected signals would include carbons directly bonded to fluorine and boron, exhibiting characteristic splitting and shifts.
4-Chlorophenylboronic acidDMSO-d₆136.5, 134.5, 128.3 (C-B bond may not be observed)
2-Fluorophenylboronic acidCDCl₃165.5 (d, J=250 Hz), 136.5 (d, J=7.5 Hz), 132.0, 124.5 (d, J=12.5 Hz), 115.5 (d, J=22.5 Hz), (C-B bond may not be observed)

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundKey Peaks (cm⁻¹)Assignment
This compound Broad absorption ~3300, ~1600-1400, ~1350, ~1100, ~750O-H stretch (B-OH), C=C aromatic ring stretch, B-O stretch, C-F stretch, C-Cl stretch
4-Chlorophenylboronic acid~3280 (broad), ~1600, ~1400, ~1090, ~730O-H stretch (B-OH), C=C aromatic ring stretch, B-O stretch, C-Cl stretch
2-Fluorophenylboronic acid~3300 (broad), ~1610, ~1450, ~1350, ~1150O-H stretch (B-OH), C=C aromatic ring stretch, B-O stretch, C-F stretch

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound ESI or EI175 (for ¹¹B, ³⁵Cl)Data not publicly available. Expected fragments would involve loss of water, and cleavage of the boronic acid group.
4-Chlorophenylboronic acidESI157 (for ¹¹B, ³⁵Cl)139 (loss of H₂O), 111 (loss of B(OH)₂)
2-Fluorophenylboronic acidESI141 (for ¹¹B)123 (loss of H₂O), 95 (loss of B(OH)₂)

Experimental Protocols

Standardized protocols are crucial for reproducible and comparable results. The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the boronic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as required for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid boronic acid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to ensure homogeneity.

    • Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a DTGS detector.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the boronic acid sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizing the Workflow and Comparative Logic

To further clarify the validation process, the following diagrams illustrate the experimental workflow and the logic behind comparing spectroscopic data.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq FTIR_Acq FT-IR Spectroscopy FTIR_Prep->FTIR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq Data_Analysis Analyze Spectra (Chemical Shifts, Peaks, m/z) NMR_Acq->Data_Analysis FTIR_Acq->Data_Analysis MS_Acq->Data_Analysis Comparison Compare with Alternatives & Literature Data Data_Analysis->Comparison Validation Structure & Purity Validation Comparison->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Spectroscopic_Comparison_Logic cluster_alternatives Alternative Compounds cluster_data Reference Data Target Spectroscopic Data of This compound Validation Validated Structure and Purity Target->Validation Comparison Alt1 4-Chlorophenylboronic acid Alt1->Validation Reference Alt2 2-Fluorophenylboronic acid Alt2->Validation Reference Literature Published Literature Data Literature->Validation Reference Database Spectral Databases Database->Validation Reference

Caption: Logical framework for comparing spectroscopic data for validation.

Assessing the stability of 4-Chloro-2-fluorobenzeneboronic acid versus trifluoroborate salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is paramount to ensure reproducibility and success in complex synthetic routes. This guide provides a comparative assessment of the stability of 4-Chloro-2-fluorophenylboronic acid and its corresponding potassium trifluoroborate salt, supported by experimental data from analogous systems and detailed experimental protocols.

The inherent stability of organoboron compounds is a critical factor in their successful application in cross-coupling reactions and other transformations. While arylboronic acids are workhorses in modern organic synthesis, their propensity for decomposition, primarily through protodeboronation, can lead to diminished yields and the formation of impurities. The conversion of boronic acids to their corresponding trifluoroborate salts is a common strategy to mitigate these stability issues. This guide delves into a direct comparison of 4-Chloro-2-fluorophenylboronic acid and its trifluoroborate salt, highlighting the superior stability of the latter.

Executive Summary of Stability Comparison

Potassium aryltrifluoroborates are generally crystalline, air-stable solids that exhibit enhanced stability compared to their boronic acid counterparts.[1] This increased stability is largely attributed to the tetracoordinate nature of the boron atom, which makes the C-B bond less susceptible to cleavage. The primary decomposition pathway for arylboronic acids is protodeboronation, the proton-mediated cleavage of the carbon-boron bond to yield the corresponding arene. This process is often accelerated under basic conditions, which are common in many cross-coupling reactions.[2]

Quantitative Stability Data (Analogous Systems)

The following table summarizes the half-life data for the protodeboronation of various fluorinated phenylboronic acids under basic conditions. This data serves as a proxy to illustrate the inherent instability of electron-deficient arylboronic acids, a class to which 4-chloro-2-fluorophenylboronic acid belongs. It is important to note that trifluoroborate salts are significantly more resistant to such degradation under similar conditions.

CompoundConditionsHalf-life (t½)
2,6-Difluorophenylboronic acidpH 13, 50% aq. dioxane, 70 °C~5 seconds
Pentafluorophenylboronic acidpH 13, 50% aq. dioxane, 70 °C~2.6 milliseconds

Data extrapolated from studies on the kinetics of protodeboronation of polyfluorinated arylboronic acids.[3]

The rapid decomposition of these analogous fluorinated boronic acids underscores the stability challenges associated with this class of compounds. In contrast, aryltrifluoroborates are known to be indefinitely stable under ambient conditions and more robust during reactions.[4]

Experimental Protocols

To assess the stability of boronic acids and their derivatives, several standardized experimental protocols can be employed.

Protocol 1: Benchtop Stability Assessment

This protocol provides a straightforward method to evaluate the long-term stability of the solid compounds under ambient laboratory conditions.

  • Sample Preparation: A known quantity (e.g., 100 mg) of 4-chloro-2-fluorophenylboronic acid and its potassium trifluoroborate salt are placed in separate, open vials on a laboratory bench, exposed to the atmosphere.

  • Time Points: Aliquots of each solid are taken at specified time intervals (e.g., Day 0, 1, 3, 7, 15).

  • Analysis: Each aliquot is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard.

  • Quantification: The purity of the compound at each time point is determined by ¹H or ¹⁹F NMR spectroscopy by integrating a characteristic peak of the compound against the peak of the internal standard.

  • Data Analysis: The percentage purity is plotted against time to generate a stability profile for each compound.

Protocol 2: Solution-Phase Stability Under Basic Conditions (NMR Monitoring)

This protocol assesses the stability of the compounds under conditions that mimic a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In an NMR tube, the boronic acid or trifluoroborate salt is dissolved in a 1:1 mixture of a deuterated organic solvent (e.g., dioxane-d₈) and a basic aqueous buffer (e.g., D₂O with a set pD). An internal standard is added.

  • Monitoring: ¹⁹F NMR spectra are acquired at regular time intervals. The disappearance of the signal corresponding to the starting material and the appearance of the signal for the protodeboronated product (1-chloro-3-fluorobenzene) are monitored.

  • Kinetic Analysis: The concentration of each species is determined at each time point by integration against the internal standard. The rate of decomposition (protodeboronation) can be calculated by plotting the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant.

Chemical Pathways and Experimental Workflow

The following diagrams illustrate the chemical equilibrium involved and a typical workflow for a comparative stability study.

G cluster_eq Chemical Equilibrium BA ArB(OH)₂ (Boronic Acid) Boronate ArB(OH)₃⁻ (Boronate) BA->Boronate pKa TFB ArBF₃⁻K⁺ (Trifluoroborate Salt) BA->TFB Formation H2O + H₂O OH + OH⁻ H_plus - H⁺ TFB->BA Hydrolysis KHF2 + KHF₂

Caption: Equilibrium between boronic acid, boronate, and trifluoroborate salt.

G start Start: Prepare Solutions of 4-Chloro-2-fluorophenylboronic Acid and Trifluoroborate Salt exp_conditions Incubate under Defined Conditions (e.g., pH, Temperature, Solvent) start->exp_conditions sampling Take Aliquots at Regular Time Intervals exp_conditions->sampling analysis Analyze by NMR or LC-MS with Internal Standard sampling->analysis quantification Quantify Remaining Starting Material and Formation of Protodeboronated Product analysis->quantification data_analysis Plot Concentration vs. Time and Calculate Half-life quantification->data_analysis end Conclusion: Compare Stability data_analysis->end

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluorobenzeneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Chloro-2-fluorobenzeneboronic acid, a compound commonly used in synthetic chemistry. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Hazard Information

This compound is a solid substance that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][4]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, always wear the following PPE:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][3]

  • Use only in a well-ventilated area or outdoors.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Melting Point 233.5 - 235.5 °C / 452.3 - 455.9 °F
Boiling Point 289.2 °C / 552.6 °F @ 760 mmHg
Flash Point 128.7 °C / 263.7 °F

Source: Fisher Scientific Safety Data Sheet[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of unused or waste this compound and its empty containers.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization and Segregation:

    • Characterize the waste as a "Halogenated Organic Solid Waste." Due to the presence of chlorine and fluorine, this compound must be segregated from non-halogenated waste streams.[5]

    • Do not mix this waste with other waste categories, such as acids, bases, or oxidizers, to prevent dangerous chemical reactions.[5]

  • Waste Accumulation and Container Selection:

    • Use a designated, compatible, and properly labeled container for the accumulation of this compound waste. The container should be in good condition, with a secure, tightly fitting lid.[6]

    • The original product container can be used if it is in good condition.[7]

    • Keep the waste container closed except when adding waste.[8]

  • Labeling the Hazardous Waste Container:

    • As soon as the first amount of waste is placed in the container, it must be labeled.[2][9]

    • The label must include the following information:

      • The words "Hazardous Waste".[2][3]

      • The full chemical name: "this compound". Avoid abbreviations.[3]

      • The accumulation start date.[10]

      • The primary hazards (e.g., "Irritant," "Harmful").[10]

      • The name and contact information of the waste generator (Principal Investigator/Supervisor).[3]

  • Storage of Hazardous Waste:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[1]

    • Ensure the container is stored in secondary containment to prevent spills.[11]

  • Arranging for Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][12]

    • Follow your institution's specific procedures for requesting a waste pickup.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of custodial staff and prevent environmental contamination.[6]

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the empty container three times with a suitable solvent. Acetone or another appropriate organic solvent can be used.

    • The rinsate from these initial rinses is considered hazardous waste and must be collected.[7]

    • Transfer the rinsate to the appropriate halogenated organic liquid waste container.

  • Final Cleaning:

    • After the solvent rinse, wash the container with soap and water.

  • Final Disposal of the Container:

    • Once the container is clean and dry, deface or remove the original label.[7]

    • The clean, decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the logical flow for the proper disposal of this compound and its containers.

cluster_waste_disposal Disposal of this compound Waste start Start: Unused or Waste This compound characterize Characterize as 'Halogenated Organic Solid Waste' start->characterize segregate Segregate from incompatible waste streams characterize->segregate container Select a compatible, closed container segregate->container label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards - Generator Info container->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment container->store dispose Arrange for pickup by EHS or licensed waste disposal company store->dispose end End of Waste Disposal dispose->end

Caption: Disposal workflow for this compound waste.

cluster_container_decontamination Decontamination of Empty Containers start_cont Start: Empty Container of This compound triple_rinse Triple rinse with a suitable organic solvent (e.g., acetone) start_cont->triple_rinse collect_rinsate Collect all rinsate as 'Halogenated Organic Liquid Waste' triple_rinse->collect_rinsate wash Wash container with soap and water collect_rinsate->wash dry Allow container to air dry completely wash->dry deface_label Deface or remove the original label dry->deface_label recycle Dispose of in appropriate laboratory recycling (glass or plastic) deface_label->recycle end_cont End of Container Decontamination recycle->end_cont

Caption: Decontamination workflow for empty containers.

References

Essential Safety and Operational Guide for 4-Chloro-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 4-Chloro-2-fluorobenzeneboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard or European Standard EN166.[4][5][6] A face shield may be required for splash hazards.[4][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[4]Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A flame-resistant lab coat, fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4]Protects skin from accidental spills.
Respiratory Protection Required when dusts are generated.[4] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient.[4][5]Prevents inhalation of the powdered compound.[4]
Physical and Chemical Properties
PropertyValue
Physical State Solid, Powder[1][2]
Appearance White to light cream[1][2]
Melting Point/Range 233.5 - 235.5 °C / 452.3 - 455.9 °F[1]
Boiling Point/Range 289.2 °C / 552.6 °F @ 760 mmHg[1]
Flash Point 128.7 °C / 263.7 °F (Predicted)[1]
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][8]

  • The work area should be clean and uncluttered.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the PPE table above before handling the chemical.

3. Handling:

  • Avoid generating dust when transferring the solid.[1][4] Use appropriate tools, such as a spatula, for transfer.

  • Keep the container tightly closed when not in use.[1][5][7]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not breathe dust.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] It is recommended to keep it refrigerated.[1][5][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[4] Disposal must be in accordance with local, regional, and national regulations.[2] Do not empty into drains.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[4]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The cleaned container can then be disposed of according to local regulations. Handle uncleaned containers like the product itself.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible eyewash station and safety shower prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Prepare clean work area prep2->prep3 ppe4 Use respirator if dust generation is likely prep3->ppe4 Proceed when ready ppe1 Wear safety goggles and face shield ppe2 Wear chemical-resistant gloves ppe1->ppe2 ppe3 Wear flame-resistant lab coat and closed-toe shoes ppe2->ppe3 ppe3->ppe4 handle1 Minimize dust generation ppe4->handle1 Begin handling handle2 Keep container tightly closed handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 post1 Clean work area handle3->post1 After handling post2 Dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly post2->post3 post4 Store chemical properly post3->post4 disp1 Dispose of waste chemical as hazardous waste post4->disp1 For disposal disp2 Dispose of contaminated materials as hazardous waste disp1->disp2 disp3 Triple-rinse empty containers and collect rinsate disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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4-Chloro-2-fluorobenzeneboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.